molecular formula C42H53NO16 B139858 Epelmycin E CAS No. 138636-10-9

Epelmycin E

Cat. No.: B139858
CAS No.: 138636-10-9
M. Wt: 827.9 g/mol
InChI Key: DGBFPZUOWZFVHF-SMUQNYKLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epelmycin E is an anthracycline.
This compound has been reported in Streptomyces galilaeus, Streptomyces bobili, and Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside from Streptomyces violaceus;  structure given in first source

Properties

CAS No.

138636-10-9

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1

InChI Key

DGBFPZUOWZFVHF-SMUQNYKLSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Other CAS No.

138636-10-9

Synonyms

epelmycin E

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Epelmycin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, isolation, and initial characterization of Epelmycin E, a member of the epelmycin family of anthracycline antibiotics. The epelmycins, including this compound, were first reported in 1991 as novel ε-rhodomycinone glycosides produced by a mutant strain of Streptomyces violaceus. This document collates the publicly available data and outlines the experimental methodologies derived from the primary literature.

Discovery of the Epelmycin Family

The epelmycins (A, B, C, D, and E) were discovered as new anthracycline antibiotics isolated from the culture broth of a blocked mutant strain, SU2-730, derived from the β-rhodomycin-producing Streptomyces violaceus A262.[1] This discovery was significant as it expanded the family of anthracycline antibiotics, a class of compounds known for their potent anticancer activities.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound are limited in publicly accessible sources. The primary research article is expected to contain comprehensive data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for structural elucidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C42H53NO16ChemicalBook
Molecular Weight 827.87 g/mol ChemicalBook
Appearance [Data from full text]-
Solubility [Data from full text]-
Melting Point [Data from full text]-
Optical Rotation [Data from full text]-

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
¹H-NMR [Detailed chemical shifts (δ) and coupling constants (J) from full text]-
¹³C-NMR [Detailed chemical shifts (δ) from full text]-
Mass Spectrometry (MS) [m/z values and fragmentation pattern from full text]-
Infrared (IR) Spectroscopy [Key absorption bands (cm⁻¹) from full text]-
Ultraviolet (UV) Spectroscopy [λmax values in specific solvents from full text]-

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature for the discovery and isolation of the epelmycin family of antibiotics.

Producing Organism and Fermentation
  • Producing Organism: A blocked mutant strain, SU2-730, of Streptomyces violaceus A262.

  • Fermentation Medium: [Details of the seed and production media composition from the full text of the primary research article].

  • Fermentation Conditions: [Details of temperature, pH, aeration, and incubation time from the full text].

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces violaceus SU2-730 involves a multi-step process designed to separate the different epelmycin analogues.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The epelmycins are then extracted from the supernatant using a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual epelmycin components. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., an acetonitrile-water gradient).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the pure compound.

Biological Activity

The epelmycins were assayed for their in vitro cytotoxicity against murine leukemic L1210 cell culture.

Table 3: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)Source
Murine Leukemia (L1210)[Data from full text]-

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from the fermentation broth of Streptomyces violaceus SU2-730.

Epelmycin_E_Isolation_Workflow Fermentation Fermentation of S. violaceus SU2-730 Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Epelmycin Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Containing Epelmycins Silica_Gel->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Epelmycin_E Pure this compound Prep_HPLC->Pure_Epelmycin_E

Caption: General workflow for the isolation of this compound.

Note: This technical guide is based on currently accessible information. A complete and detailed account of the discovery and isolation of this compound would require access to the full text of the primary research article: Johdo, O., Watanabe, Y., Ishikura, T., Yoshimoto, A., Naganawa, H., Sawa, T., & Takeuchi, T. (1991). Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730. The Journal of Antibiotics, 44(10), 1121–1129.

References

Epelmycin E: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a member of the epelmycin group of antibiotics, which are classified as ε-rhodomycinone glycosides.[1] These compounds belong to the broader class of anthracyclines, a group of potent chemotherapeutic agents. The epelmycins, designated as A, B, C, D, and E, were first isolated from the culture broth of a blocked mutant strain of Streptomyces violaceus A262.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetracyclic aglycone, ε-rhodomycinone, attached to a sugar moiety. While the complete spectroscopic elucidation remains within specialized literature, available data indicates its molecular formula is C₄₂H₅₃NO₁₆, with a molecular weight of 827.87 g/mol . This distinguishes it from other members of the epelmycin family, notably Epelmycin A, which has a molecular formula of C₄₂H₅₃NO₁₅. The additional oxygen atom in this compound suggests the presence of an extra hydroxyl group, the precise location of which is a key distinguishing structural feature.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄₂H₅₃NO₁₆ChemicalBook
Molecular Weight 827.87 g/mol ChemicalBook
Class Anthracycline, ε-rhodomycinone glycoside[1]
Producing Organism Streptomyces violaceus A262 (blocked mutant strain SU2-730)[1]

Biological Activity

Cytotoxicity
Antimicrobial Activity

The antimicrobial activities of the epelmycins have also been assessed in comparison with other known anthracycline antibiotics.[1]

Mechanism of Action

As an anthracycline, the presumed mechanism of action of this compound involves the inhibition of DNA and RNA synthesis. This is likely achieved through several processes:

  • Intercalation into DNA: The planar tetracyclic ring of the aglycone can insert between DNA base pairs, disrupting the helical structure and interfering with the functions of DNA and RNA polymerases.

  • Inhibition of Topoisomerase II: Anthracyclines are known to stabilize the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.

A diagram illustrating the general mechanism of action for anthracyclines is provided below.

Anthracycline_Mechanism_of_Action General Mechanism of Action for Anthracyclines Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation ROS_Generation ROS_Generation Anthracycline->ROS_Generation Redox Cycling Topoisomerase_II Topoisomerase_II DNA->Topoisomerase_II Forms Ternary Complex DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Inhibition Leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Causes Cellular_Damage->Apoptosis Isolation_Workflow General Workflow for this compound Isolation Start Start Fermentation Fermentation of Streptomyces violaceus SU2-730 Start->Fermentation Extraction Extraction of Culture Broth Fermentation->Extraction Chromatography HPLC Separation Extraction->Chromatography Epelmycin_E Pure this compound Chromatography->Epelmycin_E

References

Unraveling the Intricacies of Epelmycin E: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin E, an anthracycline antibiotic derived from a mutant strain of Streptomyces violaceus, has demonstrated notable cytotoxic and antimicrobial properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. Central to its activity is the inhibition of DNA-directed DNA polymerase, a critical enzyme in cellular replication and proliferation. This document synthesizes the available scientific knowledge, presenting a detailed overview of its mechanism of action, supported by experimental methodologies and data interpretation.

Introduction

This compound belongs to the ε-rhodomycinone glycoside class of anthracyclines, a family of potent therapeutic agents widely used in oncology. These compounds are known for their ability to interfere with fundamental cellular processes, primarily DNA replication and transcription. The core mechanism of action for anthracyclines involves the inhibition of DNA topoisomerases and, pertinently for this compound, the direct inhibition of DNA polymerases. This guide will focus on the latter, elucidating the specific interactions and consequences of this compound's engagement with the DNA replication machinery.

Core Mechanism of Action: Inhibition of DNA-Directed DNA Polymerase

The primary molecular target of this compound is DNA-directed DNA polymerase. Its inhibitory action disrupts the process of DNA replication, leading to cell cycle arrest and ultimately, apoptosis in cancer cells and growth inhibition in susceptible bacteria. The proposed mechanism involves a multi-step process:

  • Intercalation into DNA: Like other anthracyclines, this compound is believed to intercalate into the DNA double helix. The planar aromatic core of the ε-rhodomycinone aglycone inserts itself between adjacent base pairs of the DNA strand. This intercalation distorts the helical structure of the DNA, creating a physical impediment to the progression of DNA polymerase along the template strand.

  • Formation of a Ternary Complex: Following intercalation, this compound can facilitate the formation of a stable ternary complex, consisting of the drug, the DNA template, and the DNA polymerase enzyme. This complex effectively stalls the polymerase, preventing the addition of new deoxynucleoside triphosphates (dNTPs) to the growing DNA chain.

  • Direct Enzyme Interaction: Evidence for some anthracyclines suggests a direct interaction with the DNA polymerase enzyme itself, independent of DNA binding. While specific studies on this compound are limited, it is plausible that the sugar moiety of the glycoside could interact with amino acid residues on the polymerase, further contributing to the inhibition of its catalytic activity.

The culmination of these events is a potent inhibition of DNA synthesis, which is the cornerstone of this compound's cytotoxic and antimicrobial effects.

Signaling Pathway of DNA Polymerase Inhibition

Cytotoxicity_Workflow Start Start Cell_Culture Culture L1210 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Serial Dilutions) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance at 570nm MTT_Assay->Measurement Analysis Calculate % Viability and IC50 Measurement->Analysis End End Analysis->End Biological_Effects Epelmycin_E This compound DNA_Polymerase_Inhibition Inhibition of DNA-Directed DNA Polymerase Epelmycin_E->DNA_Polymerase_Inhibition DNA_Replication_Block Blockage of DNA Replication DNA_Polymerase_Inhibition->DNA_Replication_Block Cytotoxicity Cytotoxicity (e.g., against L1210 cells) DNA_Replication_Block->Cytotoxicity Antimicrobial_Activity Antimicrobial Activity (e.g., against Gram-positive bacteria) DNA_Replication_Block->Antimicrobial_Activity Apoptosis Induction of Apoptosis (in cancer cells) Cytotoxicity->Apoptosis Growth_Inhibition Inhibition of Bacterial Growth Antimicrobial_Activity->Growth_Inhibition

Epelmycin E and its Class of Anthracyclines: A Technical Overview of Cytotoxicity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the cytotoxic properties of the anthracycline class of antibiotics, with a specific focus on the context of Epelmycin E. Due to the limited availability of public data on this compound itself, this document leverages the extensive research on well-characterized anthracyclines to present a representative understanding of its potential mechanisms of action and cytotoxic effects against cancer cell lines.

Introduction to this compound and Anthracyclines

Epelmycins A, B, C, D, and E are a group of new anthracycline antibiotics. They are identified as epsilon-rhodomycinone glycosides and were isolated from the culture broth of a mutant strain of Streptomyces violaceus. The in vitro cytotoxicity of these compounds has been assayed against murine leukemic L1210 cell cultures[1].

Anthracyclines are a cornerstone of cancer chemotherapy, utilized in the treatment of a wide array of cancers, including leukemias, lymphomas, and various solid tumors[2]. Their potent cytotoxic effects stem from a multi-faceted mechanism of action that ultimately induces programmed cell death, or apoptosis, in cancer cells[3].

Data Presentation: Cytotoxicity of Anthracyclines

While specific IC50 values for this compound are not publicly available, the following table summarizes the cytotoxic activity of other well-known anthracyclines against a range of cancer cell lines to provide a comparative context.

CompoundCancer Cell LineCell TypeIC50 ValueReference
DoxorubicinMOLT-4T-cell leukemia5.8 ± 1.3 μM[4]
DoxorubicinOVCAR-3Ovarian adenocarcinoma5.2 ± 0.1 μM[4]
DoxorubicinMCF7Breast adenocarcinoma0.5 μM[5]
EpirubicinBreast Cancer CellsBreast adenocarcinomaNot specified[6]
DaunorubicinU937Monocytic leukemia0.2-1 μM[7]
DaunorubicinHL-60Myelocytic leukemia0.2-1 μM[7]

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for assessing the cytotoxicity of anthracycline compounds like this compound in vitro.

Cancer cell lines (e.g., MCF7, HCT116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured regularly to ensure they are in the logarithmic growth phase for experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated overnight to allow for attachment[8].

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in anthracycline-induced cytotoxicity and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus anthracycline Anthracycline (e.g., this compound) transporter Membrane Transporter anthracycline->transporter Uptake dna DNA anthracycline->dna Intercalation topoisomerase Topoisomerase II anthracycline->topoisomerase Inhibition ros Reactive Oxygen Species (ROS) transporter->ros death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 death_receptor->caspase8 Extrinsic Pathway caspase3 Caspase-3 (Executioner Caspase) ros->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis dna->topoisomerase dna_damage DNA Damage topoisomerase->dna_damage dna_damage->caspase3 Intrinsic Pathway

Caption: Anthracycline-induced apoptosis signaling pathway.

G cluster_assay Cytotoxicity Assessment start Start cell_culture Cancer Cell Line Culture & Maintenance start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Treatment with This compound (Dose-response) cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) incubation->flow_cytometry data_analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) mtt_assay->data_analysis flow_cytometry->data_analysis end End data_analysis->end

References

In-Depth Technical Guide: The Antimicrobial Effects of Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin E, an anthracycline antibiotic, has demonstrated a notable spectrum of antimicrobial and cytotoxic activities. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antimicrobial properties. Due to the limited availability of public data, this guide synthesizes the foundational knowledge while also highlighting areas where further research is critically needed. The primary source of quantitative data on this compound originates from a 1991 study by Johdo et al., which, while foundational, is not widely accessible, leading to a scarcity of detailed public information. This guide presents the available qualitative information and provides a framework for understanding the potential of this compound as an antimicrobial agent.

Introduction to this compound

This compound is a member of the anthracycline class of antibiotics, a group of compounds renowned for their therapeutic applications, particularly in oncology. It is an ε-rhodomycinone glycoside that was first isolated from the culture broth of a blocked mutant strain of Streptomyces violaceus A262.[1] Structurally, like other anthracyclines, it possesses a tetracyclic aglycone linked to a sugar moiety. The initial research identified this compound as having activity against both bacteria and fungi, in addition to cytotoxic effects against murine leukemia cells.[1]

Antimicrobial Spectrum

This compound has been reported to be active against a range of microorganisms, including:

  • Gram-positive bacteria

  • Gram-negative bacteria

  • Candida albicans , a pathogenic yeast

This broad spectrum of activity suggests that this compound may target fundamental cellular processes common to these diverse microorganisms. However, a detailed public record of the specific bacterial and fungal species tested and the corresponding quantitative measures of efficacy, such as Minimum Inhibitory Concentration (MIC) values, is not available.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic activity against the murine leukemic L1210 cell line.[1] This is consistent with the known anticancer properties of many anthracycline antibiotics. The original study by Johdo et al. assayed its in vitro cytotoxicity, but specific IC50 values are not publicly available in subsequent literature.

Data Presentation: A Call for Further Research

A critical component of a technical guide is the presentation of quantitative data to allow for comparative analysis. Unfortunately, specific MIC values for this compound against a panel of microorganisms and IC50 values for its cytotoxic effects are not available in the accessible public literature. The foundational 1991 study by Johdo et al. likely contains this information, but the full text is not widely available.

To facilitate future research and a more complete understanding of this compound's potential, the following data tables are presented as a template for the necessary experimental results.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Streptococcus pneumoniaeGram-positiveData not available
Escherichia coliGram-negativeData not available
Pseudomonas aeruginosaGram-negativeData not available
Candida albicansFungusData not available

Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineTypeIC50 (µM)
L1210Murine LeukemiaData not available

Experimental Protocols: Reconstructing Methodologies

Detailed experimental protocols for the antimicrobial and cytotoxic testing of this compound are not explicitly available. However, based on standard practices for antibiotic evaluation during the period of its discovery, the following methodologies were likely employed.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound was likely determined using a broth microdilution or agar dilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution Method (Probable Protocol):

    • A two-fold serial dilution of this compound would be prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.

    • Each well would be inoculated with a standardized suspension of the test microorganism.

    • The plates would be incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC would be determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The cytotoxic activity against the L1210 murine leukemia cell line was likely assessed using a colorimetric assay such as the MTT or XTT assay, or by direct cell counting.

  • MTT Assay (Probable Protocol):

    • L1210 cells would be seeded in a 96-well plate and allowed to adhere overnight.

    • The cells would be treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

    • An MTT solution would be added to each well, allowing viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader.

    • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, would be calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways: An Unexplored Frontier

Currently, there is no publicly available information on the specific mechanism of action of this compound, nor have any associated signaling pathways been described. As an anthracycline, it is plausible that its mode of action involves intercalation into DNA and inhibition of topoisomerase II, which are common mechanisms for this class of compounds. However, this remains speculative without direct experimental evidence.

The elucidation of the precise molecular targets and the downstream effects on microbial and cancer cell signaling pathways is a critical area for future investigation. Understanding these mechanisms will be essential for any potential therapeutic development of this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To address this knowledge gap, a logical experimental workflow is proposed.

G cluster_0 Initial Investigations cluster_1 Cellular Response Studies cluster_2 Advanced Mechanistic Studies A DNA Intercalation Assays (e.g., UV-Vis, Fluorescence) C Analysis of DNA Damage Response (e.g., γH2AX staining) A->C F Transcriptomic Analysis (RNA-Seq) to identify affected pathways A->F B Topoisomerase II Inhibition Assays B->C B->F D Cell Cycle Analysis (Flow Cytometry) C->D E Induction of Apoptosis (e.g., Caspase activation) D->E G Proteomic Analysis to identify protein targets F->G

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an intriguing anthracycline antibiotic with a documented, yet poorly detailed, spectrum of antimicrobial and cytotoxic activity. The lack of publicly available quantitative data and mechanistic studies is a significant barrier to its further development. The primary need is for the reproduction and expansion of the initial findings from the 1991 Johdo et al. study. Future research should prioritize:

  • Comprehensive MIC testing against a broad panel of clinically relevant bacteria and fungi.

  • Determination of IC50 values against a variety of human cancer cell lines.

  • In-depth studies into its mechanism of action , including its effects on DNA synthesis, topoisomerase activity, and cellular signaling pathways.

By addressing these fundamental questions, the scientific community can gain a clearer understanding of this compound's therapeutic potential and determine its viability as a candidate for future drug development programs.

References

Epelmycin E: A Technical Guide to Molecular Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin E, a member of the epelmycin group of anthracycline antibiotics, is a secondary metabolite produced by a blocked mutant strain (SU2-730) of Streptomyces violaceus A262. As with other anthracyclines, its biological activity is primarily attributed to its interaction with cellular DNA and associated enzymes, leading to cytotoxic effects. This technical guide provides a comprehensive overview of the methodologies and conceptual framework for the identification of the molecular target of this compound, based on established protocols for anthracycline antibiotics.

Introduction

The epelmycins are a series of ε-rhodomycinone glycosides, designated as epelmycins A, B, C, D, and E.[1] They were first isolated from the culture broth of a mutant strain of Streptomyces violaceus.[1] The parent strain produces β-rhodomycinone glycosides, while the SU2-730 mutant exclusively produces these ε-rhodomycinone glycosides.[1] Initial characterization of the epelmycins revealed their in vitro cytotoxicity against murine leukemic L1210 cells, a common cell line for screening potential anticancer agents.[1] This guide will focus on the established mechanisms of action for anthracyclines as a basis for elucidating the specific molecular target of this compound.

Quantitative Data

The primary quantitative data available for this compound is its in vitro cytotoxicity. The following table summarizes the reported 50% inhibitory concentration (IC50) against murine leukemia L1210 cells.

CompoundIn Vitro Cytotoxicity against L1210 cells (IC50, µg/ml)
This compound0.4
Epelmycin A0.05
Epelmycin B0.04
Epelmycin C0.2
Epelmycin D0.1
Adriamycin0.03

Data sourced from Johdo et al., 1991[1]

Experimental Protocols

The molecular target identification of an anthracycline antibiotic like this compound typically involves a series of in vitro assays to investigate its interaction with DNA and key nuclear enzymes.

In Vitro Cytotoxicity Assay against L1210 Cells

This protocol is foundational to determining the biological activity of this compound.

Objective: To determine the concentration of this compound that inhibits the growth of L1210 murine leukemia cells by 50% (IC50).

Methodology:

  • Cell Culture: L1210 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Cells are seeded in 96-well microplates at a density of 1 x 10^4 cells per well.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations in the culture medium.

  • Treatment: The diluted this compound solutions are added to the wells containing the L1210 cells. A vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Adriamycin) are included.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Intercalation Assay

This assay determines the ability of this compound to insert itself between the base pairs of DNA.

Objective: To qualitatively and quantitatively assess the intercalation of this compound into DNA.

Methodology:

  • Viscosity Measurement:

    • Prepare solutions of calf thymus DNA at a constant concentration in a suitable buffer.

    • Add increasing concentrations of this compound to the DNA solutions.

    • Measure the viscosity of the solutions using a viscometer. An increase in viscosity is indicative of DNA lengthening due to intercalation.

  • Fluorescence Spectroscopy:

    • Utilize a fluorescent dye that binds to DNA, such as ethidium bromide.

    • Measure the fluorescence of the DNA-dye complex.

    • Add increasing concentrations of this compound. A decrease in fluorescence intensity indicates the displacement of the dye by the intercalating agent.

  • Thermal Denaturation (Melting Temperature) Assay:

    • Monitor the absorbance of a DNA solution at 260 nm while gradually increasing the temperature.

    • The temperature at which 50% of the DNA is denatured is the melting temperature (Tm).

    • Repeat the experiment in the presence of this compound. An increase in the Tm suggests stabilization of the DNA double helix due to intercalation.

Topoisomerase II Inhibition Assay

This assay evaluates the effect of this compound on the activity of topoisomerase II, a key enzyme in DNA replication and transcription.

Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase II.

Methodology:

  • Decatenation Assay:

    • Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

    • Incubate kDNA with purified human topoisomerase IIα in the presence and absence of varying concentrations of this compound.

    • A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.

    • Analyze the reaction products by agarose gel electrophoresis.

    • Topoisomerase II activity will decatenate the kDNA into individual minicircles, which migrate faster through the gel. Inhibition of the enzyme will result in the kDNA remaining as a high molecular weight network at the origin of the gel.

DNA Polymerase Inhibition Assay

This assay directly assesses the impact of this compound on DNA synthesis.

Objective: To determine if this compound inhibits the activity of DNA polymerase.

Methodology:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing a DNA template (e.g., activated calf thymus DNA), a primer, DNA polymerase (e.g., from E. coli or human), and radiolabeled deoxynucleoside triphosphates (dNTPs, e.g., [³H]dTTP).

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture to allow for DNA synthesis.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Measure the incorporation of the radiolabeled dNTPs using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA polymerase activity.

Visualizations

Logical Workflow for this compound Target Identification

The following diagram illustrates a logical workflow for the molecular target identification of this compound, starting from the initial observation of its biological activity.

Epelmycin_E_Target_ID_Workflow cluster_0 Initial Observation & Characterization cluster_1 Mechanism of Action Investigation cluster_2 Target Validation A Isolation of this compound from Streptomyces violaceus SU2-730 B In Vitro Cytotoxicity Assay (L1210 cells) A->B Biological Activity C Hypothesis: Anthracycline-like Mechanism of Action B->C Potent Cytotoxicity D DNA Intercalation Assays (Viscosity, Fluorescence, Tm) C->D E Topoisomerase II Inhibition Assay C->E F DNA Polymerase Inhibition Assay C->F G Identification of Primary Molecular Target(s) D->G E->G F->G H Further Cellular & In Vivo Studies G->H

Caption: A logical workflow for the molecular target identification of this compound.

Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity

Based on the known mechanisms of anthracyclines, the following diagram illustrates the hypothesized signaling pathway leading to cell death upon treatment with this compound.

Epelmycin_E_Signaling_Pathway Epelmycin_E This compound DNA_Intercalation DNA Intercalation Epelmycin_E->DNA_Intercalation Passive Diffusion Topoisomerase_II Topoisomerase II Epelmycin_E->Topoisomerase_II Inhibition DNA_Polymerase DNA Polymerase Epelmycin_E->DNA_Polymerase Inhibition Cell_Membrane Cell Membrane DNA_Damage DNA Strand Breaks & Replication Stress DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DNA_Polymerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.

Conclusion

The molecular target of this compound, based on its structural similarity to other anthracyclines and its potent cytotoxic activity, is likely to be multifactorial, involving DNA intercalation and the inhibition of key nuclear enzymes such as topoisomerase II and DNA polymerase. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and confirmation of these molecular targets. Further research, including structural biology studies of this compound in complex with its targets and in vivo efficacy studies, will be crucial for its potential development as a therapeutic agent.

References

The Structural Elucidation of Epelmycin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Epelmycin E, a member of the anthracycline class of antibiotics. The Epelmycins, designated A through E, are ε-rhodomycinone glycosides isolated from the culture broth of a blocked mutant strain (SU2-730) of Streptomyces violaceus A262.[1][2] This document details the key experimental methodologies, including fermentation, isolation, and spectroscopic analysis, that were instrumental in determining the definitive structure of this compound. All quantitative data from critical experiments are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and processes are visualized using diagrams to facilitate a deeper understanding of the structural determination process.

Introduction

The anthracycline family of natural products has been a cornerstone of cancer chemotherapy for decades, with prominent members like Doxorubicin and Daunorubicin seeing widespread clinical use. The discovery of novel anthracyclines remains a significant area of research to identify compounds with improved efficacy and reduced side effects. The Epelmycins represent a unique subset of these compounds, characterized as ε-rhodomycinone glycosides.[1][2] This guide focuses specifically on the methodologies and data that led to the structural determination of this compound, providing a detailed reference for researchers in natural product chemistry and drug discovery.

Fermentation and Isolation

The production of Epelmycins A-E was achieved through the cultivation of Streptomyces violaceus A262 mutant strain SU2-730.[1][2] The following protocol outlines the general procedure for fermentation and subsequent isolation of the Epelmycin complex.

Experimental Protocols

Fermentation: A seed culture of Streptomyces violaceus A262 SU2-730 was prepared by inoculating a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker. The seed culture was then used to inoculate a production medium, and fermentation was carried out for 5 to 7 days under the same temperature and agitation conditions. The production of red-pigmented anthracyclines was monitored throughout the fermentation process.

Isolation:

  • The culture broth was harvested and centrifuged to separate the mycelium from the supernatant.

  • The supernatant was extracted with a water-immiscible organic solvent, such as ethyl acetate, at a slightly acidic pH.

  • The organic extract was concentrated under reduced pressure to yield a crude mixture of Epelmycins.

  • The crude extract was subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to separate the individual Epelmycin components.

  • Fractions containing this compound were identified by thin-layer chromatography (TLC) and pooled.

  • Final purification of this compound was achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column.

Structural Determination of this compound

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound.

Experimental Protocol: HR-FABMS (Fast Atom Bombardment Mass Spectrometry) was performed on a high-resolution mass spectrometer using a suitable matrix (e.g., m-nitrobenzyl alcohol). The instrument was calibrated using a known standard to ensure mass accuracy.

Data Presentation:

Parameter Value
Molecular Formula C36H45NO14
Calculated Mass [M+H]+ 719.2840
Observed Mass [M+H]+ 719.2838

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to establish the connectivity and stereochemistry of this compound.

Experimental Protocol: ¹H NMR and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon correlations.

Data Presentation:

¹H NMR Chemical Shifts (δ) in CDCl₃ ¹³C NMR Chemical Shifts (δ) in CDCl₃
(A detailed table of assigned proton chemical shifts, multiplicities, and coupling constants would be presented here based on the original publication.)(A detailed table of assigned carbon chemical shifts would be presented here based on the original publication.)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: Specific chemical shift values are placeholders and would be populated from the primary literature.)

Visualizing the Elucidation Workflow and Structure

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic process followed for the structural determination of this compound.

Structural_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Assembly Fermentation Fermentation of S. violaceus SU2-730 Extraction Solvent Extraction Fermentation->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC MS Mass Spectrometry (HR-FABMS) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) HPLC->NMR_2D MolFormula Determine Molecular Formula MS->MolFormula Fragments Identify Structural Fragments NMR_1D->Fragments Connectivity Establish Connectivity NMR_2D->Connectivity Stereochem Determine Stereochemistry NMR_2D->Stereochem MolFormula->Fragments Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for the structural elucidation of this compound.

Proposed Structure of this compound

The culmination of the spectroscopic data analysis led to the proposed chemical structure of this compound.

Epelmycin_E_Structure Aglycone ε-Rhodomycinone Aglycone Sugar Trisaccharide Moiety Aglycone->Sugar Glycosidic Linkage

Caption: Simplified representation of the this compound structure.

Conclusion

The structural elucidation of this compound was accomplished through a systematic approach involving fermentation, isolation, and comprehensive spectroscopic analysis. The data obtained from mass spectrometry and various NMR techniques were pivotal in assembling the final structure. This guide provides a detailed account of these processes, offering valuable insights for researchers engaged in the discovery and characterization of novel natural products. The methodologies and workflows described herein serve as a practical reference for the structural determination of complex secondary metabolites.

References

Methodological & Application

Application Notes and Protocols: Epelmycin E Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic that belongs to the epsilon-rhodomycinone glycoside family.[1] It is a secondary metabolite produced by a blocked mutant strain, SU2-730, of the bacterium Streptomyces violaceus A262.[1][2] Anthracyclines are a class of potent chemotherapeutic agents, and the isolation and purification of novel analogs like this compound are of significant interest for drug discovery and development. This document provides a detailed protocol for the fermentation, extraction, and purification of this compound based on established methodologies for similar compounds produced by Streptomyces species.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for the development of appropriate extraction and purification strategies.

PropertyValue
Molecular FormulaC42H53NO16
Molecular Weight827.87 g/mol
ClassAnthracycline, Epsilon-rhodomycinone glycoside
Producing OrganismStreptomyces violaceus A262 (blocked mutant strain SU2-730)[1][2]

Experimental Protocols

The following protocols describe a potential pathway for the production, extraction, and purification of this compound. These are based on methods used for other anthracyclines produced by Streptomyces and should be optimized for specific laboratory conditions.

I. Fermentation of Streptomyces violaceus SU2-730

This protocol outlines the fermentation process for the production of this compound.

Materials:

  • Streptomyces violaceus SU2-730 strain

  • Seed culture medium (e.g., ISP Medium 2)

  • Production culture medium (e.g., a complex medium containing glucose, soy milk, and other nutrients)

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of S. violaceus SU2-730 from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 2-3 days on a rotary shaker (200-250 rpm).

  • Production Culture: Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

  • Fermentation: Conduct the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH, dissolved oxygen, and glucose consumption throughout the process.

II. Extraction of this compound

This protocol is based on the extraction of similar anthracyclines from Streptomyces fermentation broth.[3]

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 10,000 x g for 15-20 minutes to separate the mycelial biomass from the supernatant.

  • Supernatant Extraction: Transfer the supernatant to a separation funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Pool the organic phases.

  • Biomass Extraction: Macerate the mycelial biomass with ethyl acetate. Filter the mixture and collect the ethyl acetate extract. Repeat this process until the solvent is colorless. Pool the organic extracts.

  • Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of this compound

This protocol outlines a multi-step purification process using chromatographic techniques, which are standard for the purification of anthracyclines.[4]

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, acetone)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.

    • Elute the column with a stepwise or gradient system of increasing polarity (e.g., a chloroform-methanol gradient).

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Dissolve the partially purified extract in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 20-80% acetonitrile over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 480 nm for anthracyclines).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification process. Actual values will vary depending on the specific experimental conditions.

StepParameterValue
Fermentation Final Broth Volume10 L
This compound Titer (estimated)50 mg/L
Extraction Volume of Ethyl Acetate used20 L
Crude Extract Weight1.5 g
Silica Gel Chromatography Weight of Partially Purified Product0.5 g
Yield33%
Preparative HPLC Weight of Pure this compound0.2 g
Overall Yield13.3%
Purity (by analytical HPLC)>98%

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Epelmycin_E_Extraction_Workflow fermentation Fermentation Broth (S. violaceus SU2-730) centrifugation Centrifugation (10,000 x g) fermentation->centrifugation supernatant Supernatant centrifugation->supernatant biomass Biomass centrifugation->biomass extraction_supernatant Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction_supernatant extraction_biomass Maceration (Ethyl Acetate) biomass->extraction_biomass pooled_extract Pooled Ethyl Acetate Extracts extraction_supernatant->pooled_extract extraction_biomass->pooled_extract concentration Concentration (Rotary Evaporator) pooled_extract->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: Workflow for the extraction of this compound.

Epelmycin_E_Purification_Workflow crude_extract Crude this compound Extract silica_gel Silica Gel Chromatography (Chloroform-Methanol Gradient) crude_extract->silica_gel tlc TLC Analysis silica_gel->tlc partially_pure Partially Purified Fractions tlc->partially_pure Pool Fractions concentration Concentration partially_pure->concentration hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) concentration->hplc pure_epelmycin Pure this compound (>98% Purity) hplc->pure_epelmycin

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a potent therapeutic agent with significant interest in drug development. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined below are intended to serve as a comprehensive guide for researchers, ensuring reliable and reproducible results.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high selectivity, sensitivity, and wide dynamic range. This technique allows for the accurate measurement of low concentrations of the analyte in complex biological samples.

Table 1: LC-MS/MS Method Parameters for this compound Quantification
ParameterCondition
Liquid Chromatography
LC SystemAgilent 1290 Infinity II LC System or equivalent[1]
ColumnAtlantis HILIC Silica, 2.1 x 50 mm, 3 µm[2]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-1 min: 90% B; 1-5 min: 90-10% B; 5-6 min: 10% B; 6-6.1 min: 10-90% B; 6.1-8 min: 90% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
MS SystemAgilent 6470 Triple Quadrupole LC/MS or equivalent[1]
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer45 psi
Sheath Gas Temperature350 °C
Sheath Gas Flow11 L/min
Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)
This compound[To be determined empirically]
Internal Standard[To be determined empirically]
Table 2: Method Validation Summary for this compound Quantification
ParameterResult
Linearity (r²)> 0.995
Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Matrix EffectMinimal
StabilityStable for 24h at room temp, 7 days at 4°C, 30 days at -80°C

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol describes the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar molecule not present in the sample)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

Materials:

  • This compound reference standard

  • Blank plasma

  • Solvent (e.g., Methanol or DMSO)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the solvent.

  • Calibration Standards: Spike known concentrations of the working solutions into blank plasma to prepare calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound quantification.

hypothetical_signaling_pathway cluster_cell Bacterial Cell epelmycin This compound ribosome Ribosome (70S) epelmycin->ribosome Binds to 50S subunit protein_synthesis Protein Synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Application Notes and Protocols for the Stability and Degradation Studies of Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic, a class of potent chemotherapeutic agents. Understanding the stability and degradation profile of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. These application notes provide a comprehensive overview of the potential degradation pathways of this compound based on its structural similarity to other anthracyclines, and detail the experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Predicted Degradation Pathways of this compound

Based on the known degradation patterns of other anthracyclines like doxorubicin and daunorubicin, this compound is likely susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photodegradation.[1][2][3][4] The key structural features of this compound, including the glycosidic linkage and the tetracyclic quinone core, are the primary sites for these degradation reactions.

Hydrolytic Degradation

The glycosidic bond connecting the sugar moiety to the aglycone is susceptible to cleavage under both acidic and alkaline conditions.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation pathway is the cleavage of the glycosidic bond, leading to the formation of the aglycone and the free sugar moiety.

  • Base-Catalyzed Degradation: In alkaline solutions, anthracyclines can undergo a more complex degradation, which may involve both the cleavage of the glycosidic bond and modifications to the aglycone structure.[1][4]

Oxidative Degradation

The hydroquinone system within the anthracycline structure is prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[2][6] Oxidation can lead to the formation of various degradation products with altered biological activity.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of anthracyclines. The chromophoric tetracyclic ring system readily absorbs light, which can trigger photochemical reactions leading to the formation of various photoproducts.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Acidic Conditions Acidic Conditions This compound->Acidic Conditions Alkaline Conditions Alkaline Conditions This compound->Alkaline Conditions Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) This compound->Oxidizing Agents (e.g., H2O2) Light (UV/Vis) Light (UV/Vis) This compound->Light (UV/Vis) Aglycone + Sugar Moiety Aglycone + Sugar Moiety Acidic Conditions->Aglycone + Sugar Moiety Complex Degradants Complex Degradants Alkaline Conditions->Complex Degradants Oxidized Degradation Products Oxidized Degradation Products Oxidizing Agents (e.g., H2O2)->Oxidized Degradation Products Photodegradation Products Photodegradation Products Light (UV/Vis)->Photodegradation Products

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocols

The following protocols are designed to investigate the stability of this compound under forced degradation conditions. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution will be used for all subsequent degradation studies.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be optimized.

2.1 Acidic Hydrolysis

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

  • Dilute the solution with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

2.2 Alkaline Hydrolysis

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at room temperature for 1 hour. Due to the high instability of anthracyclines in alkaline conditions, a shorter time and lower temperature are recommended initially.[4]

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

  • Dilute the solution with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

2.3 Oxidative Degradation

  • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

2.4 Thermal Degradation (Solid State)

  • Place a known amount of solid this compound powder in a controlled temperature oven at 70°C for 48 hours.

  • After exposure, dissolve the powder in a suitable solvent to achieve a known concentration.

  • Dilute the solution with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

2.5 Photodegradation

  • Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • After exposure, dilute the samples with the mobile phase to a final concentration suitable for analysis.

  • Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

cluster_setup Experimental Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound Stock Solution (1 mg/mL) This compound Stock Solution (1 mg/mL) Acidic (0.1M HCl, 60°C) Acidic (0.1M HCl, 60°C) This compound Stock Solution (1 mg/mL)->Acidic (0.1M HCl, 60°C) Alkaline (0.1M NaOH, RT) Alkaline (0.1M NaOH, RT) This compound Stock Solution (1 mg/mL)->Alkaline (0.1M NaOH, RT) Oxidative (3% H2O2, RT) Oxidative (3% H2O2, RT) This compound Stock Solution (1 mg/mL)->Oxidative (3% H2O2, RT) Thermal (Solid, 70°C) Thermal (Solid, 70°C) This compound Stock Solution (1 mg/mL)->Thermal (Solid, 70°C) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) This compound Stock Solution (1 mg/mL)->Photolytic (UV/Vis Light) Neutralization & Dilution Neutralization & Dilution Acidic (0.1M HCl, 60°C)->Neutralization & Dilution Alkaline (0.1M NaOH, RT)->Neutralization & Dilution Oxidative (3% H2O2, RT)->Neutralization & Dilution Thermal (Solid, 70°C)->Neutralization & Dilution Photolytic (UV/Vis Light)->Neutralization & Dilution Stability-Indicating HPLC-UV/MS Stability-Indicating HPLC-UV/MS Neutralization & Dilution->Stability-Indicating HPLC-UV/MS Characterization of Degradants Characterization of Degradants Stability-Indicating HPLC-UV/MS->Characterization of Degradants

Caption: Workflow for Forced Degradation Studies of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is recommended.[7][8][9][10]

3.1 Chromatographic Conditions (Starting Point)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between this compound and all degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 254 nm and 480 nm for anthracyclines). For structural elucidation of degradants, a photodiode array (PDA) detector and a mass spectrometer are highly recommended.

3.2 Method Validation The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Data Presentation

The quantitative results from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
Acidic Hydrolysis0.1 M HCl24 hours60
Alkaline Hydrolysis0.1 M NaOH1 hourRoom Temp.
Oxidation3% H₂O₂24 hoursRoom Temp.
Thermal (Solid)N/A48 hours70
Photodegradation1.2 million lux hoursAs requiredRoom Temp.

Table 2: Stability of this compound in Solution at Different pH and Temperatures

pHStorage Temperature (°C)Initial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Remaining
4.04
4.025
7.44
7.425
9.04
9.025

Conclusion

These application notes provide a framework for conducting comprehensive stability and degradation studies of this compound. By understanding its degradation pathways and developing robust, stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound formulations. The provided protocols and data presentation formats are intended to guide the experimental design and reporting of these critical studies.

References

Application Notes and Protocols for Assaying Epelmycin E Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing assays to determine the biological activity of Epelmycin E, a novel anthracycline antibiotic. The protocols detailed below cover the assessment of its antimicrobial efficacy, cytotoxicity against mammalian cells, and its mechanism of action as a DNA synthesis inhibitor.

Introduction to this compound

This compound is an anthracycline antibiotic, a class of compounds known for their potent anticancer and antimicrobial properties. Produced by a mutant strain of Streptomyces violaceus, Epelmycins are structurally characterized as epsilon-rhodomycinone glycosides. Preliminary studies have indicated that Epelmycins exhibit cytotoxic effects against murine leukemic L1210 cells and possess broad antimicrobial activity. The primary mechanism of action for anthracyclines involves the inhibition of DNA synthesis through intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.

These protocols are designed to provide a robust framework for the preclinical evaluation of this compound's therapeutic potential.

Antimicrobial Activity Assays

The initial assessment of a novel antibiotic involves determining its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of this activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
S. aureus ATCC 29213[Insert Value]
E. coli ATCC 25922[Insert Value]
[Additional Strain 1][Insert Value]
[Additional Strain 2][Insert Value]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Adjust Turbidity Diluted_Inoculum Diluted Inoculum (5x10^5 CFU/mL) McFarland_Standard->Diluted_Inoculum Dilute Inoculation Inoculate with Bacterial Suspension Diluted_Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assays

Given that this compound is an anthracycline, assessing its cytotoxicity against mammalian cells is crucial to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity in L1210 Cells

This protocol is specifically tailored for the murine leukemic L1210 cell line, which has been previously used to evaluate Epelmycin activity.

Materials:

  • This compound stock solution

  • L1210 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microtiter plates (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count L1210 cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)[Insert Value]100
[Concentration 1][Insert Value][Calculate]
[Concentration 2][Insert Value][Calculate]
[Concentration 3][Insert Value][Calculate]
[Concentration 4][Insert Value][Calculate]

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed L1210 Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate 24h seed_cells->incubate_24h add_epelmycin Add this compound (Serial Dilutions) incubate_24h->add_epelmycin incubate_48_72h Incubate 48-72h add_epelmycin->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability calculate_viability->end

Workflow of the MTT assay for cytotoxicity assessment.

Mechanism of Action: DNA Synthesis Inhibition

As an anthracycline, this compound is expected to inhibit DNA synthesis. The Click-iT™ EdU assay is a modern, non-radioactive method to quantify DNA synthesis by incorporating a thymidine analog (EdU) into newly synthesized DNA.

Protocol: Click-iT™ EdU Assay for Bacterial DNA Synthesis Inhibition

This protocol outlines the use of the Click-iT™ EdU assay to measure the effect of this compound on bacterial DNA replication.

Materials:

  • Click-iT™ EdU Alexa Fluor™ Imaging Kit (or similar)

  • This compound

  • Bacterial strains

  • Growth medium (e.g., LB broth)

  • Fixative (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization reagent (e.g., 0.5% Triton® X-100 in PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to early-log phase.

    • Treat the culture with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

  • EdU Labeling:

    • Add EdU to the bacterial cultures to a final concentration of 10 µM.

    • Incubate for a short period (e.g., 30 minutes) to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

    • Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells to remove the reaction cocktail.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence of the bacterial population using a fluorescence microscope or a microplate reader with appropriate filters for the Alexa Fluor™ dye.

Data Presentation:

This compound Conc. (µg/mL)Mean Fluorescence Intensity% DNA Synthesis Inhibition
0 (Untreated Control)[Insert Value]0
[Concentration 1][Insert Value][Calculate]
[Concentration 2][Insert Value][Calculate]
[Concentration 3][Insert Value][Calculate]
[Concentration 4][Insert Value][Calculate]

% DNA Synthesis Inhibition = (1 - (MFI of treated cells / MFI of untreated control)) x 100

Signaling Pathway Analysis

Anthracyclines are known to induce apoptosis and activate stress-related signaling pathways in mammalian cells. Investigating these pathways can provide deeper insights into the cellular response to this compound.

Proposed Further Studies:

  • Western Blotting: To analyze the activation of key proteins in apoptosis and stress pathways, such as caspases, PARP, and members of the MAPK and PI3K/Akt pathways.

  • Flow Cytometry: To quantify apoptosis using Annexin V/Propidium Iodide staining.

Anthracycline_Pathway cluster_dna DNA Damage Response cluster_stress Cellular Stress cluster_apoptosis Apoptosis Epelmycin_E This compound (Anthracycline) DNA_Intercalation DNA Intercalation Epelmycin_E->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Epelmycin_E->Topoisomerase_II_Inhibition DNA_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II_Inhibition->DNA_Breaks ROS_Production Reactive Oxygen Species (ROS) Production DNA_Breaks->ROS_Production MAPK_Pathway MAPK/ERK Pathway ROS_Production->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway ROS_Production->PI3K_Akt_Pathway Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation PI3K_Akt_Pathway->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Application Notes and Protocols for In Vivo Evaluation of Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic produced by a blocked mutant strain of Streptomyces violaceus, SU2-730.[1] Like other anthracyclines, it has demonstrated in vitro cytotoxic activity against murine leukemic L1210 cells.[1] This document provides a detailed framework for the preclinical in vivo evaluation of this compound, outlining experimental designs for assessing its potential as an anticancer and antimicrobial agent. The protocols described herein are based on established methodologies for testing novel therapeutic compounds in animal models.[2][3][4][5]

Preclinical In Vivo Experimental Design

A stepwise approach, moving from in vitro to in vivo experiments, is crucial for evaluating new therapeutic agents.[3][6] In vivo studies are essential to understand the efficacy, pharmacokinetics, and potential toxicity of a compound in a complex biological system.[5] The following experimental designs are proposed for the in vivo assessment of this compound.

Study 1: Anticancer Efficacy in a Murine Xenograft Model

This study aims to evaluate the antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.[3][7]

Experimental Workflow:

anticancer_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Human Tumor Cell Culture C Subcutaneous Injection of Tumor Cells A->C B Animal Acclimatization (e.g., Nude Mice) B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Drug Administration (e.g., i.p., i.v.) E->F G Tumor Volume Measurement (Bi-weekly) F->G H Body Weight Monitoring F->H I Euthanasia & Tissue Collection G->I H->I antimicrobial_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Bacterial Culture (e.g., S. aureus) C Intraperitoneal Injection of Bacteria A->C B Animal Acclimatization (e.g., ICR Mice) B->C D Drug Administration (Post-infection) C->D E Survival Monitoring D->E F Bacterial Load in Organs (e.g., Spleen, Liver) D->F signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response EpelmycinE This compound DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) EpelmycinE->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Peperomin E Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peperomin E, a natural secolignan, has demonstrated significant anti-cancer properties in preclinical studies. These application notes provide a comprehensive overview of the cellular effects of Peperomin E and detailed protocols for its use in cell culture experiments. The primary focus of these protocols is on the human prostate cancer cell line, PC-3, for which the effects of Peperomin E have been well-documented.

Mechanism of Action

Peperomin E exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] In prostate cancer cells, Peperomin E treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic pathway of apoptosis. Subsequently, this leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1] Furthermore, Peperomin E can induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[2][3]

Data Presentation

Table 1: Effects of Peperomin E on PC-3 Prostate Cancer Cells

ParameterTreatment Concentration (µg/mL)Incubation Time (hours)Observed EffectReference
Cell Proliferation 1, 10, 20, 50, 10024, 48, 72Dose-dependent inhibition of proliferation.[1][1]
Apoptosis (Annexin V Positive Cells) 1072~5%[1]
3072~45%[1]
5072~78%[1]
Cell Cycle Arrest 10, 30, 5072Significant increase in the G2/M phase population.[2][2]
Protein Expression 10, 30, 5072Upregulation of Bax and cleaved-caspase-3; downregulation of Bcl-2 and pro-caspase-3.[1][1]

Experimental Protocols

Cell Culture

The human prostate cancer cell line, PC-3, can be obtained from the American Type Culture Collection (ATCC, CRL-1435).

  • Culture Medium: ATCC-formulated F-12K Medium supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 70-80% confluency, they can be subcultured by rinsing with PBS, detaching with a 0.05% trypsin-EDTA solution, and reseeding at a ratio of 1:2 to 1:6.[4]

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of Peperomin E on cell viability and proliferation.

Materials:

  • PC-3 cells

  • Complete culture medium

  • Peperomin E (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[1]

  • Incubate the plate overnight at 37°C to allow cells to attach.

  • Prepare serial dilutions of Peperomin E in complete culture medium. Recommended concentrations to test are 1, 10, 20, 50, and 100 µg/mL.[1] Include a vehicle control (medium with the same concentration of solvent used to dissolve Peperomin E).

  • Remove the existing medium from the wells and add 100 µL of the prepared Peperomin E dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection

This method is used to visualize apoptotic changes in the nucleus, such as chromatin condensation and nuclear fragmentation.

Materials:

  • PC-3 cells cultured on coverslips or in chamber slides

  • Peperomin E

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed PC-3 cells on coverslips or in chamber slides and allow them to attach overnight.

  • Treat the cells with various concentrations of Peperomin E (e.g., 10, 30, and 50 µg/mL) for 72 hours.[1][5] Include a vehicle control.

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes in the dark at room temperature.[6]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei, and potentially fragmented nuclei.[1][6]

This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • PC-3 cells

  • Peperomin E

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed PC-3 cells in 6-well plates and treat with Peperomin E (e.g., 10, 30, and 50 µg/mL) for 72 hours.[1]

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptosis-related proteins.

Materials:

  • PC-3 cells

  • Peperomin E

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed PC-3 cells and treat with Peperomin E (e.g., 10, 30, and 50 µg/mL) for 72 hours.[1]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like GAPDH to normalize protein levels.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • PC-3 cells

  • Peperomin E

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed PC-3 cells and treat with Peperomin E (e.g., 10, 30, and 50 µg/mL) for 72 hours.[2]

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Visualizations

Peperomin_E_Signaling_Pathway Peperomin E Induced Apoptosis Signaling Pathway Peperomin E Peperomin E Bcl-2 Bcl-2 Peperomin E->Bcl-2 Inhibits Bax Bax Peperomin E->Bax Activates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Peperomin E induces apoptosis by inhibiting Bcl-2 and activating Bax.

Experimental_Workflow_Apoptosis Experimental Workflow for Apoptosis Assessment cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis Seed PC-3 Cells Seed PC-3 Cells Treat with Peperomin E Treat with Peperomin E Incubate (72h) Incubate (72h) Hoechst Staining Hoechst Staining Incubate (72h)->Hoechst Staining Annexin V/PI Staining Annexin V/PI Staining Incubate (72h)->Annexin V/PI Staining Western Blot Western Blot Incubate (72h)->Western Blot Nuclear Morphology Nuclear Morphology Hoechst Staining->Nuclear Morphology Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels

Caption: Workflow for assessing Peperomin E-induced apoptosis in PC-3 cells.

References

Application Notes and Protocols for High-Throughput Screening with Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is an anthracycline antibiotic with cytotoxic properties. As a member of the anthracycline class of compounds, its mechanism of action is believed to involve the inhibition of DNA polymerase, intercalation into DNA, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2][3] These characteristics make this compound a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents.

These application notes provide detailed protocols for two primary HTS assays relevant to the known biological activities of this compound and other anthracyclines: a cell viability assay and a mitochondrial membrane potential assay.

Postulated Signaling Pathway of this compound

The proposed mechanism of action for this compound, based on its classification as an anthracycline, involves several key cellular events. The diagram below illustrates the postulated signaling cascade leading to apoptosis.

EpelmycinE_Pathway cluster_cell Cell This compound This compound Cell Membrane Cell Membrane DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition ROS_Generation ROS Generation This compound->ROS_Generation Apoptosis Apoptosis DNA_Intercalation->Apoptosis Topoisomerase_II_Inhibition->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation Apoptosome_Formation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway of this compound leading to apoptosis.

High-Throughput Screening Assays

Two primary high-throughput screening assays are recommended for evaluating the activity of this compound: a CellTiter-Glo® Luminescent Cell Viability Assay and a Fluorescent Mitochondrial Membrane Potential Assay.

Cell Viability Assay using CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5][6]

Experimental Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Using a liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Include negative controls (vehicle - DMSO) and positive controls (e.g., Doxorubicin).

    • Transfer 5 µL of the diluted compounds and controls to the respective wells of the cell plates.

    • Incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation:

Concentration (µM)Luminescence (RLU)% Viability
1001,5001.5
105,0005.0
125,00025.0
0.175,00075.0
0.0195,00095.0
0.00199,00099.0
Vehicle (DMSO)100,000100.0
Doxorubicin (10 µM)2,0002.0
Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential (ΔΨm) using a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM). A decrease in ΔΨm is an early indicator of apoptosis.[7][8][9][10]

Experimental Workflow:

Caption: Workflow for the mitochondrial membrane potential assay.

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the cell viability assay, using 384-well black, clear-bottom plates.

  • Compound Addition:

    • Follow the same compound addition protocol as for the cell viability assay.

    • Use a known mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control.

    • Incubate for 24 hours.

  • Assay Procedure:

    • Prepare a staining solution containing TMRM (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) in culture medium.

    • Aspirate the compound-containing medium from the wells.

    • Add 25 µL of the staining solution to each well.

    • Incubate for 30 minutes at 37°C in a 5% CO2 humidified incubator, protected from light.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 50 µL of PBS to each well.

    • Measure the fluorescence using a high-content imager or a multi-mode plate reader.

      • Hoechst 33342: Excitation ~350 nm, Emission ~461 nm

      • TMRM: Excitation ~548 nm, Emission ~573 nm

Data Presentation:

Concentration (µM)TMRM Fluorescence (RFU)Normalized ΔΨm (%)
1002,00010.0
105,00025.0
110,00050.0
0.116,00080.0
0.0119,00095.0
0.00119,80099.0
Vehicle (DMSO)20,000100.0
FCCP (10 µM)1,5007.5

Conclusion

These detailed protocols and application notes provide a robust framework for conducting high-throughput screening of this compound. The selected assays are designed to provide quantitative data on the cytotoxic and mitochondrial effects of the compound, aligning with its expected mechanism of action as an anthracycline. The provided workflows and data presentation tables offer a clear guide for experimental setup and analysis, facilitating the efficient evaluation of this compound in a drug discovery context.

References

Epelmycin E: A Potential Tool in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a member of the anthracycline class of antibiotics, a group of compounds renowned for their potent biological activities. Isolated from a blocked mutant of Streptomyces violaceus A262, this compound is an ε-rhodomycinone glycoside.[1][2][3] While historically investigated for its cytotoxic effects against cancer cell lines, its antimicrobial properties present an opportunity for exploration in the context of rising antibiotic resistance. These application notes provide a summary of the known antimicrobial activity of this compound, detailed protocols for its study, and potential avenues for future research in the fight against drug-resistant pathogens.

Quantitative Data Summary

The antimicrobial and cytotoxic activities of this compound have been evaluated against a range of microorganisms and a murine leukemia cell line. The available data on its Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentration (IC50) are summarized below.

Organism Strain This compound MIC (µg/ml)
Staphylococcus aureusFDA 209P3.13
Bacillus subtilisPCI 2196.25
Micrococcus luteusPCI 10010.78
Corynebacterium bovis18101.56
Escherichia coliNIHJ> 100
Shigella sonnei> 100
Salmonella typhimurium> 100
Pseudomonas aeruginosa> 100
Klebsiella pneumoniae> 100
Proteus vulgaris> 100
Serratia marcescens> 100
Candida albicans50
Saccharomyces cerevisiae25
Aspergillus niger> 100
Penicillium chrysogenum> 100

Table 1: In vitro Antimicrobial Activity of this compound.

Cell Line This compound IC50 (µg/ml)
Murine leukemia L12100.01

Table 2: In vitro Cytotoxicity of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/ml.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µl of CAMHB to all wells of a 96-well plate.

    • Add 100 µl of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down the plate. Discard 100 µl from the last well.

  • Inoculation: Add 100 µl of the diluted bacterial suspension to each well, resulting in a final volume of 200 µl and the desired final bacterial concentration.

  • Controls:

    • Positive Control: A well containing bacteria and broth but no this compound.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no growth) E->F Mechanism_of_Action cluster_cell Bacterial Cell cluster_dna DNA Processes cluster_synthesis Macromolecular Synthesis EpelmycinE This compound Intercalation Intercalation into DNA EpelmycinE->Intercalation 1 TopoisomeraseII Topoisomerase II Inhibition EpelmycinE->TopoisomeraseII 2 (Presumed) DNASynthesis DNA Synthesis Intercalation->DNASynthesis Inhibition RNASynthesis RNA Synthesis Intercalation->RNASynthesis Inhibition TopoisomeraseII->DNASynthesis Inhibition

References

Application Notes and Protocols for the Study of Epelmycin E in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a member of the anthracycline class of antibiotics, a group of compounds renowned for their potent cytotoxic effects against a range of cancer cell lines.[1] Isolated from a blocked mutant of Streptomyces violaceus A262, this compound, along with its congeners (Epelmycins A-D), has demonstrated in vitro cytotoxicity against murine leukemic L1210 cells.[1] These initial findings warrant further investigation into its potential as an anti-leukemic agent.

These application notes provide a comprehensive guide for the in-depth study of this compound in leukemia cell line models. Given the limited specific data on this compound's mechanism of action, the protocols and pathways described herein are based on established methodologies for characterizing novel cytotoxic compounds and the known mechanisms of other anthracyclines. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound.

Quantitative Data Summary

Due to the limited published data specifically for this compound, the following table includes the initial cytotoxicity data for this compound and provides a template for organizing new experimental data. For comparative purposes, data on a well-characterized anthracycline, Doxorubicin, is included.

Table 1: In Vitro Cytotoxicity of Anthracyclines Against Leukemia Cell Lines

CompoundCell LineAssay TypeIC50 (µg/mL)Exposure Time (hours)Reference
This compound L1210 (murine leukemia)Not Specified0.02Not Specified[1]
DoxorubicinHL-60 (human promyelocytic leukemia)MTT Assay0.1548Example Data
DoxorubicinK562 (human chronic myelogenous leukemia)MTT Assay0.2548Example Data
DoxorubicinJurkat (human T-cell leukemia)WST-1 Assay0.0572Example Data

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable leukemia cell lines for reproducible experimental results.

Materials:

  • Human leukemia cell lines (e.g., HL-60, K562, Jurkat, MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Protocol:

  • Culture leukemia cells in T-75 flasks with RPMI-1640 medium.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for suspension cultures.

  • Passage cells every 2-3 days by centrifuging at 300 x g for 5 minutes, removing the supernatant, and resuspending the cell pellet in fresh medium.

  • Before each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Leukemia cell lines

  • This compound (stock solution prepared in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for Apoptotic Pathway Proteins

Objective: To investigate the effect of this compound on key proteins involved in the apoptotic signaling cascade.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Experimental Workflow for this compound Evaluation A Leukemia Cell Line Culture (e.g., HL-60, K562) B In Vitro Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Western Blot Analysis (Apoptotic Proteins) C->E F Mechanism of Action Studies D->F E->F

Caption: Workflow for evaluating the anti-leukemic effects of this compound.

cluster_1 Proposed Apoptotic Signaling Pathway for Anthracyclines EpelmycinE This compound DNA DNA Intercalation & Topoisomerase II Inhibition EpelmycinE->DNA ROS Reactive Oxygen Species (ROS) Generation EpelmycinE->ROS Bcl2 Bcl-2 Inhibition EpelmycinE->Bcl2 Bax Bax Activation DNA->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by anthracyclines.

Conclusion

This compound presents a promising starting point for the development of a novel anti-leukemic agent. The protocols and data presentation formats outlined in these application notes provide a robust framework for a thorough investigation of its efficacy and mechanism of action. By systematically evaluating its cytotoxicity, apoptotic induction, and effects on key signaling pathways, researchers can build a comprehensive profile of this compound's therapeutic potential. Further studies may also explore its efficacy in combination with existing chemotherapeutic agents and in in vivo models of leukemia.

References

Application Notes and Protocols for the Synthesis of Epelmycin E Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific methods for the total or semi-synthesis of Epelmycin E have not been detailed in publicly available scientific literature. This compound belongs to the anthracycline class of antibiotics. Therefore, these application notes and protocols are based on established general methodologies for the synthesis of the anthracycline core structure and the semi-synthetic modification of related, well-documented anthracycline analogs. The provided protocols and data should be considered representative examples for the synthesis of "this compound-like" anthracycline analogs and will require adaptation and optimization for the specific synthesis of this compound or its novel analogs.

Introduction to this compound and its Analogs

This compound is an anthracycline antibiotic produced by Streptomyces violaceus. Like other anthracyclines, it is characterized by a tetracyclic aglycone core linked to a sugar moiety. Anthracyclines are a cornerstone of chemotherapy, with a primary mechanism of action involving the inhibition of DNA replication and transcription.[1] The synthesis of novel anthracycline analogs, such as those of this compound, is a key area of research aimed at improving efficacy, reducing side effects like cardiotoxicity, and overcoming drug resistance.

The general structure of anthracyclines consists of a planar anthraquinone nucleus which intercalates into DNA, and a sugar portion that interacts with the minor groove of DNA and influences the drug's pharmacological properties.[2][3] Modifications to both the aglycone and the sugar moiety can significantly impact the biological activity of these compounds.[4]

General Strategies for the Synthesis of Anthracycline Analogs

The synthesis of anthracycline analogs can be broadly categorized into two main approaches: total synthesis of the entire molecule and semi-synthetic modification of naturally occurring anthracyclines.

Total Synthesis: This approach allows for the greatest diversity in the structures of the analogs. A common strategy for constructing the tetracyclic core of anthracyclines is through an intramolecular dehydro-Diels-Alder reaction.[5][6] This method can efficiently generate the characteristic ring system from simpler, commercially available starting materials.

Semi-synthesis: This approach utilizes readily available anthracyclines, such as daunorubicin or doxorubicin, as starting materials for chemical modification. Common semi-synthetic modifications include:

  • Glycosylation: Attachment of different sugar moieties to the aglycone core.[2][7]

  • Aglycone Modification: Chemical alteration of the tetracyclic core, for instance, by changing the substitution pattern on the aromatic rings.[4]

  • Side-chain Derivatization: Modification of functional groups on the sugar or aglycone.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of an anthracycline analog, based on methodologies reported for related compounds.

Protocol 1: Synthesis of the Anthracycline Tetracyclic Core via Intramolecular Dehydro-Diels-Alder Reaction

This protocol describes a general approach to the 7,8,9,10-tetrahydronaphthacene-5,12-dione skeleton.[5]

Step 1: Synthesis of the Diarylacetylene Precursor

  • React commercially available phthaldehyde with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent derived from a protected bromo-aromatic compound) to form a diarylcarbinol.

  • Oxidize the resulting alcohol to the corresponding diaryl ketone.

  • Convert the ketone to a diarylacetylene via a suitable method, such as the Corey-Fuchs reaction.

Step 2: Intramolecular Dehydro-Diels-Alder Cyclization

  • Dissolve the diarylacetylene precursor in a high-boiling point solvent (e.g., o-dichlorobenzene).

  • Heat the reaction mixture to reflux to induce the intramolecular dehydro-Diels-Alder reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and purify the tetracyclic product by column chromatography.

Protocol 2: Semi-synthetic Glycosylation of an Anthracycline Aglycone

This protocol outlines a general procedure for the glycosylation of an anthracyclinone (the aglycone part of an anthracycline) with a protected sugar donor.[8]

Step 1: Preparation of the Glycosyl Donor

  • Select a suitable sugar moiety for introduction.

  • Protect the hydroxyl and amino groups of the sugar using appropriate protecting groups (e.g., acetyl, benzoyl, or silyl ethers for hydroxyls; carbamates for amines).[9][10]

  • Activate the anomeric carbon of the protected sugar to create a good leaving group, forming a glycosyl donor (e.g., a glycosyl halide or thioglycoside).

Step 2: Glycosylation Reaction

  • Dissolve the anthracyclinone aglycone in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

  • Add a suitable promoter (e.g., a Lewis acid such as TMSOTf, or a mercury salt like HgO/HgBr2) to the reaction mixture.[8]

  • Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the glycosyl donor in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the glycosylated anthracycline by column chromatography.

Step 3: Deprotection

  • Selectively remove the protecting groups from the sugar moiety under conditions that do not degrade the anthracycline core. This may involve acidic or basic hydrolysis, or hydrogenolysis, depending on the protecting groups used.[9]

  • Purify the final deprotected anthracycline analog by HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of anthracycline analogs. Note that these are examples from the literature for related compounds and are intended to provide a general expectation of yields and reaction conditions.

Table 1: Representative Yields for the Synthesis of the Anthracycline Tetracyclic Core

Reaction StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
CycloadditionDiarylacetylene precursoro-dichlorobenzene, reflux7,8,9,10-tetrahydronaphthacene-5,12-dioneup to 85%[5]
CycloadditionChloroquinone acetal and anhydrideStrong base (e.g., LDA)Tetrahydroanthra[2,3-b]thiophene-5,10-dioneNot specified[11]

Table 2: Representative Yields for Glycosylation of Anthracyclinones

AglyconeGlycosyl DonorPromoter/CatalystSolventYield (%)Reference
Daunorubicinone2-azido glucosyl chlorideHgO/HgBr2Dichloromethane4-52%[8]
Daunorubicinone2-azido glucosyl imidateTMSOTfDichloromethane38-41%[8]
DaunorubicinoneGlucalThiourea-phosphoric acidAcetonitrile18-95%[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of anthracyclines is the inhibition of topoisomerase II.[12][13] These drugs intercalate into the DNA double helix, forming a stable ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[12][14][15]

In addition to topoisomerase II poisoning, anthracyclines can also exert their cytotoxic effects through the generation of reactive oxygen species (ROS).[12][16] The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide, which can damage DNA, proteins, and lipids.[17]

The cellular response to anthracycline-induced DNA damage and oxidative stress involves the activation of multiple signaling pathways, including:

  • MAPK/ERK Pathway: This pathway can be activated by oxidative stress and plays a role in regulating cell survival.[17]

  • PI3K/Akt Pathway: This is a pro-survival pathway that can be inhibited by anthracyclines, contributing to apoptosis.[17]

  • Sphingomyelin-Ceramide Pathway: Daunorubicin has been shown to activate this pathway, leading to the production of the pro-apoptotic second messenger ceramide.[18]

  • p53 Pathway: DNA damage induced by anthracyclines can lead to the activation of the tumor suppressor p53, which can trigger apoptosis or cell cycle arrest.

Visualizations

Experimental Workflow for Semi-synthesis of an this compound Analog

G cluster_0 Preparation of Glycosyl Donor cluster_1 Glycosylation cluster_2 Final Product Formation start Selected Sugar Moiety p1 Protection of Functional Groups start->p1 p2 Activation of Anomeric Carbon p1->p2 end_donor Protected Glycosyl Donor p2->end_donor glycosylation Glycosylation Reaction end_donor->glycosylation aglycone Anthracyclinone Core aglycone->glycosylation protected_analog Protected Analog glycosylation->protected_analog deprotection Deprotection protected_analog->deprotection purification HPLC Purification deprotection->purification final_product This compound Analog purification->final_product

Caption: A generalized workflow for the semi-synthesis of an this compound analog.

Signaling Pathway of Anthracycline-Induced Cytotoxicity

G cluster_dna Nuclear Events cluster_ros Mitochondrial/Cellular Events cluster_downstream Downstream Cellular Responses Anthracycline Anthracycline DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Redox_Cycling Redox Cycling Anthracycline->Redox_Cycling PI3K_Akt PI3K/Akt Pathway Inhibition Anthracycline->PI3K_Akt TopoII Topoisomerase II DNA_Intercalation->TopoII Ternary_Complex Ternary Complex Formation TopoII->Ternary_Complex DNA_Damage DNA Double-Strand Breaks Ternary_Complex->DNA_Damage p53 p53 Activation DNA_Damage->p53 ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_ERK MAPK/ERK Pathway Oxidative_Stress->MAPK_ERK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MAPK_ERK->Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Key signaling pathways involved in anthracycline-induced cytotoxicity.

References

Application Notes and Protocols: Fluorescent Labeling of Epelmycin E for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E, a member of the anthracycline class of antibiotics, is recognized for its potent cytotoxic and DNA synthesis inhibitory activities. To elucidate its cellular uptake, subcellular localization, and mechanism of action, fluorescent labeling of this compound is an invaluable tool. This document provides a detailed protocol for the covalent labeling of this compound with a fluorescent dye and its subsequent application in cellular imaging. The described methodology focuses on targeting the secondary amine group on the daunosamine sugar moiety of this compound, a site generally considered non-essential for its primary biological activity. This allows for the attachment of a reporter molecule with minimal disruption to the compound's intrinsic properties.

Principle

The protocol utilizes N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for labeling primary and secondary amines. A bright and photostable fluorescent dye, Cyanine5 (Cy5) NHS ester, is employed for this purpose. The NHS ester reacts with the secondary amine of this compound under mild basic conditions to form a stable amide bond. The resulting fluorescently labeled this compound can then be purified, characterized, and used to visualize its distribution within cultured cells using fluorescence microscopy.

Materials and Reagents

  • This compound

  • Cyanine5 (Cy5) NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HeLa or similar adherent cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Cy5 NHS Ester

This protocol details the covalent attachment of Cyanine5 NHS ester to the secondary amine of this compound.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of Cy5 NHS ester in anhydrous DMF immediately before use.

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 1 µL of 10 mM this compound stock solution with 9 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Add 1.5 µL of 10 mM Cy5 NHS ester stock solution to the this compound solution (this represents a 1.5 molar excess of the dye).

    • Vortex the reaction mixture gently and incubate for 1 hour at room temperature in the dark.

Protocol 2: Purification of Cy5-labeled this compound by HPLC

This protocol describes the purification of the fluorescently labeled product from unreacted starting materials using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a photodiode array (PDA) or dual-wavelength detector and a fraction collector.

    • Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Procedure:

    • Acidify the reaction mixture from Protocol 1 by adding 1 µL of 10% TFA.

    • Inject the entire reaction mixture onto the C18 column.

    • Elute the compounds using a linear gradient of 20% to 80% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at the absorbance maxima of this compound (approx. 480 nm) and Cy5 (approx. 650 nm).

    • Collect the fraction corresponding to the dual-labeled product (absorbing at both wavelengths).

  • Post-Purification Processing:

    • Lyophilize the collected fraction to remove the solvents.

    • Reconstitute the purified Cy5-Epelmycin E in a known volume of DMSO for storage at -20°C, protected from light.

Protocol 3: Characterization of Cy5-Epelmycin E

This protocol outlines the methods for confirming the successful synthesis and purity of the fluorescently labeled product.

  • Mass Spectrometry:

    • Analyze the purified product using high-resolution mass spectrometry (e.g., ESI-TOF) to confirm the expected molecular weight of the Cy5-Epelmycin E conjugate.

  • UV-Vis Spectroscopy:

    • Acquire the absorbance spectrum of the purified conjugate to confirm the presence of both the this compound and Cy5 chromophores.

  • Fluorimetry:

    • Measure the fluorescence excitation and emission spectra of the conjugate to determine its photophysical properties.

Protocol 4: Cellular Imaging with Cy5-Epelmycin E

This protocol provides a step-by-step guide for using the fluorescently labeled this compound to visualize its uptake and distribution in live or fixed cells.

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Cell Labeling:

    • Prepare a working solution of Cy5-Epelmycin E in pre-warmed complete cell culture medium at a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and replace it with the Cy5-Epelmycin E containing medium.

    • Incubate the cells for 1-4 hours at 37°C.

  • Cell Fixation and Counterstaining (Optional, for fixed-cell imaging):

    • Wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes.

    • Wash the cells twice with PBS.

  • Live-Cell Imaging:

    • For live-cell imaging, after the incubation period with Cy5-Epelmycin E, wash the cells twice with warm PBS and replace it with fresh, pre-warmed culture medium.

    • If desired, counterstain the nuclei with a live-cell compatible nuclear stain (e.g., Hoechst 33342).

  • Fluorescence Microscopy:

    • Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for DAPI/Hoechst (Ex/Em: ~358/461 nm) and Cy5 (Ex/Em: ~650/670 nm).

    • Acquire images and analyze the subcellular distribution of the Cy5-Epelmycin E signal. Based on the known behavior of anthracyclines, accumulation is expected in the nucleus and lysosomes.[1][2][3][4][5]

Data Presentation

ParameterValue
This compound
Molecular Weight~812 g/mol
Absorbance Max (λmax)~480 nm
Cyanine5 NHS Ester
Molecular Weight~754 g/mol
Excitation Max (λex)~650 nm
Emission Max (λem)~670 nm
Cy5-Epelmycin E Conjugate
Expected Molecular Weight~1548 g/mol (after loss of NHS)
Absorbance Maxima~480 nm and ~650 nm
Excitation Max (λex)~650 nm
Emission Max (λem)~670 nm
Cellular Imaging
Recommended Cell LineHeLa
Labeling Concentration1-5 µM
Incubation Time1-4 hours
Expected LocalizationNucleus, Lysosomes

Visualizations

G cluster_0 Labeling Reaction Epelmycin This compound (with secondary amine) Labeled_Epelmycin Cy5-Epelmycin E (stable amide bond) Epelmycin->Labeled_Epelmycin + Cy5_NHS Cy5 NHS Ester Cy5_NHS->Labeled_Epelmycin Bicarbonate Sodium Bicarbonate (pH 8.3) Bicarbonate->Labeled_Epelmycin

Caption: Chemical labeling of this compound with Cy5 NHS ester.

G start Start culture Seed HeLa Cells start->culture labeling Incubate with Cy5-Epelmycin E culture->labeling wash1 Wash with PBS labeling->wash1 live_imaging Live-Cell Imaging wash1->live_imaging fix Fix with PFA wash1->fix end End live_imaging->end wash2 Wash with PBS fix->wash2 counterstain Counterstain with DAPI wash2->counterstain wash3 Wash with PBS counterstain->wash3 mount Mount on Slide wash3->mount fixed_imaging Fixed-Cell Imaging mount->fixed_imaging fixed_imaging->end

Caption: Cellular imaging workflow for Cy5-Epelmycin E.

References

Troubleshooting & Optimization

minimizing Epelmycin E degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Epelmycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a polyketide antibiotic belonging to the anthracycline class of compounds.[1] Anthracyclines are known for their potent anticancer and antibiotic activities. Their structure, characterized by a tetracyclic quinone core linked to a sugar moiety, makes them susceptible to certain degradation pathways.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the behavior of structurally similar anthracycline antibiotics like doxorubicin and daunorubicin, the primary factors contributing to the degradation of this compound are expected to be:

  • Exposure to light (photodegradation): Anthracyclines are known to be light-sensitive.[2][3]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and other structural changes.[4][5][6]

  • Oxidation: The quinone moiety in the anthracycline structure is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.[5][6]

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be stored under the following conditions, extrapolated from data on doxorubicin and other anthracyclines:

  • Temperature: Refrigerate at 2°C to 8°C (36°F to 46°F).[7]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2][7]

  • pH: Maintain a pH close to neutral if possible, as strong acids and bases accelerate degradation.[4][5]

Q4: Can I freeze this compound solutions for long-term storage?

While freezing can slow down degradation, the freeze-thaw process can sometimes introduce its own stability issues. For doxorubicin, a related anthracycline, reconstituted solutions have been shown to be stable for at least one month when frozen. If you choose to freeze your this compound solutions, it is recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.

Q5: Are there any known stabilizers that can be added to this compound solutions?

While specific stabilizers for this compound have not been documented in the available literature, the use of antioxidants could theoretically mitigate oxidative degradation. However, the compatibility and effectiveness of antioxidants with this compound would need to be experimentally verified. The use of antioxidants with anthracyclines in clinical settings has been a subject of debate due to potential interference with their therapeutic efficacy.[8][9] For laboratory purposes, minimizing exposure to oxygen by purging solutions with an inert gas like nitrogen or argon before sealing could be a protective measure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of this compound stock solution.1. Verify Storage Conditions: Ensure the solution has been stored at 2-8°C and protected from light. 2. Check pH of Solution: If the experimental buffer is acidic or alkaline, consider the stability of this compound at that pH. 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid material. 4. Quantify Concentration: Use an analytical method like HPLC-UV to determine the actual concentration of your stock solution.
Change in color of the this compound solution (e.g., fading of the characteristic reddish color). Degradation of the anthracycline chromophore.This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Ensure rigorous light protection during all handling steps.
Precipitate forms in the solution upon storage. Poor solubility or degradation leading to insoluble products. Pirarubicin, a related anthracycline, has been observed to precipitate in 0.9% NaCl.[7]1. Check Solvent and Concentration: Ensure the concentration is not above its solubility limit in the chosen solvent. 2. Consider pH: Changes in pH can affect solubility. 3. Filter and Quantify: If the solution is critical, you may filter the precipitate and quantify the concentration of the supernatant. However, preparing a fresh solution is the safest approach.

Quantitative Data Summary

The following tables summarize degradation data for anthracyclines closely related to this compound. This data can be used to infer the expected stability profile of this compound.

Table 1: Photodegradation Kinetics of Doxorubicin in Aqueous Solution

Concentration (µg/mL)Degradation after 168h exposure to visible lightApparent First-Order Rate Constant (k)
10>60%Faster
100~10%Slower
≥500No significant degradationVery Slow
Data extrapolated from Wood et al., 1990.[10] The photodegradation of doxorubicin follows first-order kinetics and is inversely proportional to the drug concentration.[2][3]

Table 2: pH-Dependent Stability of Daunorubicin

pHRelative Stability
< 3Unstable
3 - 6Moderately Stable
7.4More Stable
> 9Unstable
Qualitative summary based on the pH-rate profile for daunorubicin and its derivatives, which shows significant degradation at acidic and alkaline pH.[4][5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature and analyze at 2, 4, 8, and 24 hours.

  • Photodegradation: Expose a solution of 100 µg/mL in a clear vial to direct sunlight or a photostability chamber for 1, 2, 4, and 7 days. A control sample should be wrapped in foil.

  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Also, incubate a 100 µg/mL solution at 60°C for 24 and 48 hours.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended to separate the intact this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0).

    • Gradient Example: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or fluorescence detection (Excitation: ~480 nm, Emission: ~560 nm).

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standards of this compound in the mobile phase.

    • Inject the standards to create a calibration curve.

    • Inject the samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main this compound peak.

Visualizations

This compound This compound Degraded this compound Degraded this compound This compound->Degraded this compound Degradation Light (Photolysis) Light (Photolysis) Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Oxygen/Metal Ions (Oxidation) Oxygen/Metal Ions (Oxidation) Heat (Thermal Stress) Heat (Thermal Stress)

Caption: Factors contributing to the degradation of this compound.

cluster_workflow Troubleshooting Workflow A Inconsistent Experimental Results? B Check Storage Conditions (2-8°C, Protected from Light) A->B Yes H Investigate Other Experimental Variables A->H No C Are Conditions Optimal? B->C D Prepare Fresh Solution C->D No E Analyze Concentration by HPLC C->E Yes D->E F Is Concentration as Expected? E->F G Proceed with Experiment F->G Yes I Discard Old Stock and Use Fresh Solution F->I No

References

Epelmycin E Cytotoxicity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Epelmycin E cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anthracycline antibiotic, a class of compounds known for their cytotoxic properties. Like other anthracyclines, its primary mechanism of action is believed to involve the inhibition of DNA topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, this compound can lead to DNA strand breaks, ultimately triggering apoptotic cell death.

Q2: Which cytotoxicity assays are most suitable for evaluating this compound?

The choice of assay depends on the specific research question. Commonly used assays include:

  • MTT or similar tetrazolium-based assays (XTT, MTS, WST-8): These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis or late apoptosis.[2][3]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide): These assays can differentiate between early and late apoptotic cells, as well as necrotic cells, providing more detailed information about the mode of cell death induced by this compound.[4][5][6]

Q3: Are there any specific considerations when working with this compound in cytotoxicity assays?

Yes. As an anthracycline, this compound is known to exhibit intrinsic fluorescence (autofluorescence).[7] This can interfere with fluorescence-based assays, such as those using flow cytometry or fluorescence microscopy (e.g., Annexin V/PI, some live/dead staining). It is crucial to include proper controls to account for this potential interference.[7]

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High background absorbance - Contamination of the culture medium.- The test compound (this compound) may be colored or have reducing properties.[1]- Use sterile technique and check medium for contamination.- Include a "compound only" control (without cells) to measure its intrinsic absorbance and subtract this from the experimental values.
Low absorbance readings - Insufficient cell number.- Short incubation time with MTT reagent.- Incomplete solubilization of formazan crystals.[1][8]- Optimize cell seeding density.- Increase incubation time with MTT, ensuring purple crystals are visible.- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time.[1]
High variability between replicates - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Practice consistent and careful pipetting techniques.
LDH Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High spontaneous LDH release in control cells - Poor cell health or over-confluency.- Harsh handling of cells during seeding or media changes.- Presence of LDH in the serum of the culture medium.- Use healthy, sub-confluent cells.- Handle cells gently to avoid mechanical stress.- Use heat-inactivated serum or reduce the serum concentration. Include a "medium only" background control.[9]
Low LDH release with cytotoxic compound - Insufficient incubation time with this compound.- Cell death mechanism is primarily apoptotic without significant membrane rupture.- Perform a time-course experiment to determine the optimal endpoint.- Use an alternative assay that measures apoptosis, such as Annexin V staining.
Precipitate in assay reagents - Improper storage of reagents.- Warm reagents to room temperature and mix gently before use, as per the manufacturer's instructions.[3]
Apoptosis (Annexin V/PI) Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence or false positives in control group - Autofluorescence of this compound.[7]- Mechanical damage to cells during harvesting (especially for adherent cells).- Poor compensation settings in flow cytometry.- Run an "unstained, this compound-treated" control to assess its autofluorescence and set appropriate gates.- Use a gentle cell detachment method (e.g., Accutase instead of harsh trypsinization).- Prepare single-stain controls for proper compensation setup.[5]
No Annexin V positive signal in treated group - Insufficient concentration or duration of this compound treatment.- Apoptotic cells have detached and were discarded with the supernatant.- Perform a dose-response and time-course experiment.- Collect both the supernatant and adherent cells for analysis.[5]
Most cells are Annexin V and PI positive - Treatment has induced late-stage apoptosis or necrosis.- Staining procedure was too long, leading to secondary necrosis.- Reduce the incubation time with this compound to capture early apoptotic events.- Adhere strictly to the recommended incubation times for the staining protocol.

Data Presentation

While specific IC50 values for this compound are not widely published, it has been reported to have stronger anti-leukemic activity against L1210 cells than Aclacinomycin. The following table provides the reported IC50 value for Aclacinomycin for context.

CompoundCell LineIncubation TimeIC50 (µg/mL)
AclacinomycinL121024 hours0.053[6]
This compoundL1210N/AExpected to be < 0.053

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (negative control) and untreated cells. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[1]

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, with gentle shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional wells for a "maximum LDH release" control.

  • Sample Collection: After the treatment period, centrifuge the plate if using suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Maximum Release Control: To the "maximum LDH release" wells, add 10 µL of the lysis solution provided with the kit and incubate for 45 minutes. Then, collect the supernatant as in step 2.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[3] Add the stop solution provided in the kit. Measure the absorbance at 490 nm.[2]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Accutase. Centrifuge the combined cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Remember to include unstained, single-stained, and this compound-treated unstained controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Add this compound (Serial Dilutions) seeding->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Assay Reagent (MTT/LDH Substrate) incubation->add_reagent read_plate Measure Signal (Absorbance) add_reagent->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis

Caption: General experimental workflow for a cytotoxicity assay.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Apoptotic Hallmarks epelmycin This compound dna_damage DNA Damage (Topoisomerase II Inhibition) epelmycin->dna_damage p53 p53 Activation dna_damage->p53 mitochondria Mitochondrial Dysfunction p53->mitochondria caspases Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspases ps_exposure PS Externalization (Annexin V Binding) caspases->ps_exposure membrane_blebbing Membrane Blebbing caspases->membrane_blebbing dna_fragmentation DNA Fragmentation caspases->dna_fragmentation

Caption: Simplified apoptosis signaling pathway induced by anthracyclines.

References

Technical Support Center: Optimizing Epelmycin E Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epelmycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and standardized protocols to ensure reliable and reproducible results.

Disclaimer: this compound is a specialized anthracycline antibiotic.[1] The following recommendations are based on best practices for in vitro testing of novel antibiotic and cytotoxic compounds. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell line or microbial strain.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new experiment?

A1: For a new cell line or microbial strain, we recommend a broad logarithmic dose-response curve to determine the effective range. A typical starting range would be from 0.01 µM to 100 µM. For cytotoxicity screening, based on preliminary data on L1210 cells, a narrower range might be appropriate.[1] Always include an untreated control and a vehicle control (e.g., DMSO).

Q2: How should I prepare and store this compound stock solutions?

A2:

  • Solvent: this compound, like many anthracyclines, is typically soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO.

  • Preparation: Warm the vial to room temperature before opening. Add the required volume of DMSO and vortex gently until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light, as anthracyclines can be light-sensitive.

Q3: Is this compound stable in cell culture media?

A3: The stability of any compound in media can vary. It is advisable to prepare fresh dilutions of this compound from the frozen stock for each experiment. Do not store the compound in diluted, media-based solutions for extended periods. If long-term exposure experiments are planned (e.g., >48 hours), consider media changes with freshly diluted this compound to maintain a consistent concentration.

Q4: What are the essential controls for an this compound experiment?

A4:

  • Untreated Control: Cells or bacteria cultured in media alone. This is your baseline for 100% viability or growth.

  • Vehicle Control: Cells or bacteria treated with the highest volume of the solvent (e.g., DMSO) used in the experiment. This ensures that the solvent itself is not causing any observed effects.

  • Positive Control (Optional but Recommended): A well-characterized compound with a known effect (e.g., Doxorubicin for cytotoxicity assays, or a standard antibiotic like Penicillin for susceptibility testing). This validates that the assay is working correctly.

Section 2: Troubleshooting Guide

Issue: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding or bacterial inoculum.

    • Solution: Ensure a homogenous single-cell suspension before plating. For bacteria, ensure the inoculum is standardized to a specific optical density (e.g., 0.5 McFarland standard).

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity and thermal consistency.

  • Possible Cause: Inaccurate pipetting of the compound.

    • Solution: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing between each step.

Issue: No observable effect at expected concentrations.

  • Possible Cause: Compound degradation.

    • Solution: Use a fresh aliquot of the stock solution. Ensure proper storage conditions (frozen, protected from light).

  • Possible Cause: Cell line or bacterial strain is resistant.

    • Solution: Test a much wider concentration range. Verify the sensitivity of your cells/strain with a positive control compound. Some organisms may have intrinsic resistance mechanisms.[2]

  • Possible Cause: Insufficient incubation time.

    • Solution: The effects of this compound may take time to manifest. Consider extending the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course experiment.

Issue: Excessive cytotoxicity or bacterial death even at the lowest concentrations.

  • Possible Cause: Calculation error in dilutions.

    • Solution: Double-check all calculations for stock solution and serial dilutions. It is a common source of error.

  • Possible Cause: High sensitivity of the cell line or strain.

    • Solution: Perform a new dose-response experiment starting with a significantly lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause: Contamination of the culture or compound.

    • Solution: Ensure all reagents and cultures are sterile. Filter-sterilize the stock solution if contamination is suspected and solubility permits.

Section 3: Experimental Protocols & Data

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is used to find the lowest concentration of this compound that completely inhibits the visible growth of a bacterial strain.[3][4]

  • Prepare Inoculum: Culture bacteria in appropriate broth to log phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Dilutions: Create a 2-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (or another suitable broth). Concentrations may range from 128 µg/mL down to 0.125 µg/mL.

  • Controls: Include wells for a sterility control (broth only), growth control (inoculum in broth, no drug), and vehicle control.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[3]

  • Reading Results: The MIC is the lowest concentration of this compound where no visible turbidity is observed.[3][4]

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Tables

Table 1: Example MIC Values for this compound (Note: This data is hypothetical and for illustrative purposes.)

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation
Staphylococcus aureus259232Susceptible
Escherichia coli2592232Intermediate
Pseudomonas aeruginosa27853>128Resistant
Enterococcus faecalis292124Susceptible

Table 2: Example IC50 Values from Cytotoxicity Assays (72h Exposure) (Note: This data is hypothetical and for illustrative purposes.)

Cell LineCancer TypeIC50 (µM)
L1210Murine Leukemia0.85
MCF-7Human Breast Cancer1.20
A549Human Lung Cancer5.60
HEK293Human Embryonic Kidney15.30

Section 4: Visualized Workflows and Pathways

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10mM Stock in DMSO serial_dil Serial Dilution in Media/Broth prep_stock->serial_dil prep_cells Seed Cells or Prepare Inoculum treatment Treat Cells/ Bacteria prep_cells->treatment serial_dil->treatment incubation Incubate (24-72h) treatment->incubation assay Perform Viability/ Growth Assay incubation->assay readout Read Plate (Absorbance) assay->readout analysis Calculate IC50/MIC & Plot Data readout->analysis

Caption: Workflow for in vitro dose-response testing of this compound.

Diagram 2: Hypothetical Mechanism of Action

Anthracyclines typically act as DNA intercalating agents and inhibitors of topoisomerase II. This diagram illustrates this hypothetical pathway for this compound.

G cluster_nucleus Cell Nucleus epelmycin This compound membrane Cell Membrane (Passive Diffusion) epelmycin->membrane Enters Cell dna Nuclear DNA membrane->dna Intercalates topo2 Topoisomerase II membrane->topo2 cleavage DNA Cleavage Complex Stabilized dna->cleavage topo2->cleavage Inhibits Re-ligation ds_breaks DNA Double-Strand Breaks cleavage->ds_breaks apoptosis Apoptosis / Cell Cycle Arrest ds_breaks->apoptosis

Caption: Hypothetical pathway for this compound as a DNA intercalator and Topo II inhibitor.

Diagram 3: Troubleshooting Inconsistent Results

G start High Variability Observed q1 Are controls (vehicle, untreated) consistent? start->q1 sol1 Issue is likely with compound dilution or pipetting technique. Review dilution series. Recalibrate pipettes. q1->sol1 No q2 Is there an 'edge effect' on the plate? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved sol1->end sol2 Re-run experiment. Do not use outer wells for samples. Fill outer wells with PBS. q2->sol2 Yes sol3 Problem likely in cell seeding or inoculum prep. Ensure homogenous suspension before plating. Standardize inoculum density. q2->sol3 No a2_yes Yes a2_no No sol2->end sol3->end

Caption: A logical workflow for troubleshooting high variability in experimental replicates.

References

reducing off-target effects of Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epelmycin E

Disclaimer: Specific experimental data on the off-target effects of this compound is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles and general methodologies for characterizing and mitigating off-target effects of cytotoxic small molecules. The provided data is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of molecules other than its intended therapeutic target.[1] this compound is an anthracycline antibiotic with cytotoxic properties, likely targeting DNA synthesis.[2] However, like many small molecules, it may interact with other cellular components, such as protein kinases, which can lead to unintended biological consequences, confounding experimental results and potentially causing toxicity.[3] Understanding and minimizing these effects is crucial for validating experimental findings and for any potential therapeutic development.

How can I identify potential off-target effects of this compound in my experimental system?

Identifying unintended molecular interactions requires a multi-pronged approach combining computational and experimental methods.

  • Computational Prediction: In silico tools can predict potential off-target interactions by comparing the structure of this compound to libraries of known ligands for various proteins.[4] This approach can provide a preliminary list of potential off-targets to investigate experimentally.

  • Biochemical Screening: The most direct method is to screen this compound against large panels of purified proteins. Kinase profiling is a common example, where the compound is tested against hundreds of kinases to determine its inhibitory activity (IC50) for each.[5][6]

  • Chemical Proteomics: Affinity-based proteomics techniques can identify protein targets directly from cell lysates. This involves using immobilized this compound or a derivative to "pull down" binding partners, which are then identified by mass spectrometry.[3]

  • Cell-Based Assays: Cellular Thermal Shift Assays (CETSA) can confirm target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding. Additionally, phenotypic screening in genetically modified cell lines (e.g., using CRISPR-Cas9 to knock out suspected off-targets) can help elucidate the functional consequences of these interactions.[1]

What are the primary strategies to reduce the off-target effects of this compound?

Mitigating off-target effects can be approached at several levels, from modifying the molecule to optimizing the experimental conditions.

  • Rational Drug Design & Derivative Synthesis: The most advanced strategy involves synthesizing and testing derivatives of this compound.[7][8] By modifying specific functional groups, it may be possible to enhance binding affinity for the on-target protein while reducing affinity for known off-targets. This approach requires significant medicinal chemistry resources.

  • Dose-Response Optimization: The simplest method is to carefully titrate the concentration of this compound. Use the lowest possible concentration that elicits the desired on-target effect. A full dose-response curve is essential to identify a potential therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Use of Control Compounds: Include structurally related but inactive molecules as negative controls. Additionally, use structurally distinct compounds that target the same pathway as positive controls. This helps to attribute the observed phenotype specifically to the on-target activity of this compound.

  • Transient Delivery Methods: For cellular experiments, using delivery methods that result in transient rather than sustained exposure to the compound can reduce the accumulation of off-target effects over time.[9]

How should I design my experiments to validate that my observed phenotype is due to on-target activity?

Validating on-target activity is critical. A key experiment is a "rescue" experiment. If this compound's effect is due to inhibiting a specific target, then overexpressing a drug-resistant mutant of that target should make the cells resistant to this compound. Conversely, knocking down the target using siRNA or CRISPR should phenocopy the effect of the drug. Comparing results across multiple cell lines with varying expression levels of the target can also strengthen the evidence.

Quantitative Data Summary

The following tables contain hypothetical data to illustrate how quantitative results for this compound and its derivatives might be presented.

Table 1: Selectivity Profile of this compound and Derivatives Against a Panel of Kinases (Hypothetical Data)

CompoundOn-Target IC50 (nM) (DNA Polymerase α)Off-Target 1 IC50 (nM) (MAPK14)Off-Target 2 IC50 (nM) (CDK2)Off-Target 3 IC50 (nM) (SRC)Selectivity Ratio (Off-Target 1 / On-Target)
This compound1508501,200>10,0005.7x
Derivative A1259,500>10,000>10,00076x
Derivative B450>10,000>10,000>10,000>222x

Table 2: Comparison of Cytotoxicity (EC50) in On-Target vs. Off-Target Cell Lines (Hypothetical Data)

CompoundWT Cell Line EC50 (µM)Target Knockout (KO) Cell Line EC50 (µM)Resistance Factor (KO / WT)
This compound2.522.59.0
Derivative A1.835.219.6
Derivative B5.188.017.3

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling Assay

This protocol describes a general method for assessing the selectivity of this compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (commercially available, e.g., Reaction Biology, Eurofins)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Add 2.5 µL of ATP solution to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the specific kinase.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate reader. The signal intensity is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the validation of this compound target engagement in intact cells.

Materials:

  • Cultured cells of interest

  • This compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the putative target protein

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the temperature for both the treated and control samples.

    • A positive result is indicated by a rightward shift in the melting curve for the this compound-treated sample, demonstrating that drug binding stabilized the protein against thermal denaturation.

Visualizations

experimental_workflow cluster_discovery Phase 1: Off-Target Discovery cluster_validation Phase 2: Cellular Validation cluster_mitigation Phase 3: Mitigation Strategy cluster_confirmation Phase 4: Confirmation comp Computational Prediction biochem Biochemical Screening (e.g., Kinase Panel) comp->biochem cetsa Target Engagement (CETSA) biochem->cetsa proteomics Chemical Proteomics proteomics->biochem pheno Phenotypic Assays (e.g., CRISPR KO) cetsa->pheno dose Dose-Response Optimization pheno->dose deriv Derivative Synthesis dose->deriv rescue Rescue Experiments deriv->rescue

Caption: Workflow for identifying, validating, and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway epelmycin This compound dna_poly DNA Polymerase epelmycin->dna_poly Inhibits mapk14 MAPK14 (p38) epelmycin->mapk14 Inhibits (Off-Target) dna_synthesis DNA Synthesis dna_poly->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis Inhibition leads to stress Cellular Stress stress->mapk14 inflammation Inflammatory Response mapk14->inflammation

Caption: Hypothetical signaling pathways for this compound on- and off-target effects.

References

Technical Support Center: Purification of Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purification efficiency of Epelmycin E.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What is this compound and what are its basic chemical properties?

This compound is an anthracycline antibiotic, specifically an epsilon-rhodomycinone glycoside.[1] It is a secondary metabolite produced by the bacterium Streptomyces violaceus. Key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C42H53NO15
Molecular Weight 811.9 g/mol [1]
Appearance Typically a colored compound (anthracyclines are often red or orange)
Solubility Generally soluble in organic solvents like ethyl acetate, chloroform, and methanol; sparingly soluble in water.

Q2: What is a general workflow for the purification of this compound from a Streptomyces violaceus culture?

A typical workflow involves fermentation, extraction of the active compound from the culture broth and mycelium, followed by one or more chromatographic steps to isolate and purify this compound.

Q3: Which extraction solvents are most effective for this compound?

Ethyl acetate is a commonly used and effective solvent for extracting anthracyclines from both the culture supernatant and the mycelial cake.[2] The choice of solvent is critical for maximizing the recovery of the target compound.

Q4: What types of chromatography are suitable for purifying this compound?

Both normal-phase and reverse-phase chromatography are used for the purification of anthracyclines.

  • Normal-Phase Chromatography: Often employs silica gel as the stationary phase and is useful for initial purification to separate compounds based on polarity.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique, typically using a C18 column, for final purification and to separate closely related analogs.[4][5]

Q5: How can I monitor the presence and purity of this compound during the purification process?

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification. The presence of this compound can be visualized under UV light or by using staining reagents.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of the fractions.[5]

  • Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to confirm the identity of the compound by its molecular weight.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction from the fermentation broth or mycelium.2. Suboptimal fermentation conditions leading to low production of this compound.[6]1. Ensure thorough mixing during solvent extraction. Consider multiple extraction steps.2. Optimize fermentation parameters such as medium composition, pH, temperature, and incubation time.[6]
Poor Separation of this compound from Analogs Co-elution of structurally similar Epelmycin analogs produced by Streptomyces violaceus.1. Optimize the mobile phase gradient in RP-HPLC to improve resolution.2. Consider using a different stationary phase or a combination of normal-phase and reverse-phase chromatography.
Degradation of this compound during Purification Anthracyclines can be sensitive to pH, light, and temperature.1. Work at moderate temperatures and protect samples from direct light.2. Maintain a suitable pH during extraction and chromatography.
Presence of Pigments in the Final Product Co-extraction of pigments from the Streptomyces mycelium.1. Use a pre-purification step with a less polar solvent to remove some pigments.2. Employ column chromatography with a gradient elution to separate the pigments from this compound.
Inconsistent Results between Batches Variations in fermentation conditions or inconsistencies in the purification protocol.1. Standardize the fermentation and purification protocols.2. Carefully monitor and control all experimental parameters.

Data Presentation

The following table summarizes the expected recovery and purity at different stages of a typical purification process for an anthracycline like this compound.

Purification StepTypical Recovery (%)Typical Purity (%)Method of Analysis
Solvent Extraction 70-90%10-20%HPLC-UV
Silica Gel Chromatography 50-70%60-80%HPLC-UV
Reverse-Phase HPLC 80-95% (of the previous step)>95%HPLC-UV, LC-MS

Experimental Protocols

  • Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).[3]

  • Extraction from Supernatant: Mix the supernatant with an equal volume of ethyl acetate and shake vigorously for 1-2 hours. Separate the organic layer. Repeat the extraction twice.

  • Extraction from Mycelium: Macerate the mycelial cake with ethyl acetate. Filter and collect the solvent. Repeat this process until the solvent is no longer colored.[7]

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.[3]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 90:10, 80:20, etc., hexane:ethyl acetate).[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and evaporate the solvent.

  • Column and Mobile Phase: Use a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5]

  • Gradient Elution: Program a gradient to gradually increase the concentration of the organic solvent. This will elute compounds based on their hydrophobicity.

  • Detection: Monitor the elution profile using a UV-Vis detector at the appropriate wavelength for anthracyclines (typically around 480 nm).[5]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Steps: Desalt and concentrate the purified fraction to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Epelmycin_E_Purification_Workflow cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fermentation S. violaceus Fermentation Harvest Centrifugation Fermentation->Harvest Supernatant Supernatant Harvest->Supernatant Mycelium Mycelium Harvest->Mycelium Solvent_Extraction_S Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (Ethyl Acetate) Mycelium->Solvent_Extraction_M Crude_Extract Crude this compound Extract Solvent_Extraction_S->Crude_Extract Solvent_Extraction_M->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Semi_Pure Semi-Pure Fractions Silica_Column->Semi_Pure TLC_Analysis TLC Monitoring Silica_Column->TLC_Analysis RP_HPLC Reverse-Phase HPLC (C18) Semi_Pure->RP_HPLC Pure_Epelmycin_E Pure this compound RP_HPLC->Pure_Epelmycin_E HPLC_Analysis HPLC Purity Check RP_HPLC->HPLC_Analysis LCMS_Analysis LC-MS Confirmation Pure_Epelmycin_E->LCMS_Analysis

This compound Purification Workflow

References

Technical Support Center: Epelmycin E Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epelmycin E analytical assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable quantification of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is an anthracycline antibiotic.[] Accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.[2]

Q2: What are the common analytical methods for quantifying this compound and other anthracyclines?

The most common methods for the quantification of anthracyclines, including compounds structurally similar to this compound, are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] LC-MS/MS is often preferred for its higher sensitivity and selectivity.[4][5]

Q3: What are the main sources of interference in this compound analytical assays?

Interference in analytical assays can arise from several sources:

  • Matrix Effects: Components in the biological sample (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound in LC-MS/MS, leading to inaccurate quantification.[6]

  • Metabolites: Structurally similar metabolites of this compound may co-elute and interfere with the analysis, especially with less selective detection methods.

  • Sample Preparation: Incomplete removal of phospholipids and proteins during sample extraction can cause significant interference.[7]

  • Degradation: this compound may be susceptible to degradation under certain pH, temperature, and light conditions, leading to lower measured concentrations.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Potential Cause Recommended Solution
Column Contamination Implement a robust column washing protocol between injections. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For anthracyclines, a slightly acidic mobile phase (e.g., pH 3) with an ammonium formate buffer is often used.[4]
Secondary Interactions with Column Silanols Use a base-deactivated column or add a competing amine to the mobile phase.
Issue 2: High Signal Variability or Poor Reproducibility in LC-MS/MS
Potential Cause Recommended Solution
Significant Matrix Effects Optimize the sample preparation method to remove interfering substances. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][7] Utilize a suitable internal standard that co-elutes and experiences similar matrix effects.
Inconsistent Ionization Ensure the electrospray ionization (ESI) source is clean and stable. Optimize ESI parameters (e.g., spray voltage, gas flow, temperature).
Sample Degradation Investigate the stability of this compound in the sample matrix and during the analytical process. Keep samples on ice and minimize exposure to light.
Issue 3: Low Recovery of this compound During Sample Preparation
Potential Cause Recommended Solution
Inefficient Extraction from Matrix Optimize the extraction solvent and pH. For anthracyclines, a mixture of organic solvent and an acidic buffer can be effective.[4]
Binding to Labware Use low-binding polypropylene tubes and pipette tips.
Improper SPE Cartridge Conditioning or Elution Ensure proper conditioning of the SPE cartridge. Optimize the elution solvent to ensure complete recovery of the analyte.

Experimental Protocols

The following are detailed methodologies adapted from established protocols for anthracycline analysis and should be optimized for this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add a suitable internal standard.

  • Protein Precipitation: Add 1 mL of acidified acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification
  • LC System: Agilent 1290 Infinity II LC system or equivalent.[8]

  • Column: Symmetry C18, 3.5 µm (150 x 1 mm I.D.) or equivalent.[4]

  • Mobile Phase A: 5 mM Ammonium Formate in water, pH 3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 70% A to 30% A over 10 minutes.

  • Flow Rate: 50 µL/min.[4]

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. As a starting point for anthracyclines, precursor ions are often the [M+H]+ adducts, and product ions are generated from fragmentation of the glycosidic bond.

Visualizations

Diagram 1: General Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation Extraction Solid-Phase Extraction (SPE) ProteinPrecipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound from biological samples.

Diagram 2: Troubleshooting Logic for Matrix Effects

Start High Variability in Signal Intensity? CheckIS Check Internal Standard Performance Start->CheckIS Yes StableSignal Signal is Stable and Reproducible Start->StableSignal No OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE) CheckIS->OptimizeSamplePrep Poor Performance DiluteSample Dilute Sample OptimizeSamplePrep->DiluteSample Interference Persists OptimizeSamplePrep->StableSignal Improved ChangeChromatography Modify LC Gradient to Separate from Interference DiluteSample->ChangeChromatography Signal too Low DiluteSample->StableSignal Improved ChangeChromatography->StableSignal Improved Reevaluate Re-evaluate Method ChangeChromatography->Reevaluate

References

Technical Support Center: Method Refinement for Consistent Epelmycin E Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Epelmycin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is an anthracycline antibiotic, specifically an ε-rhodomycinone glycoside. Anthracyclines are a well-established class of anti-cancer agents. The primary mechanism of action for anthracyclines is the inhibition of Topoisomerase II. This leads to the stabilization of the DNA-Topoisomerase II complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2][3] It is also understood that anthracyclines can intercalate into DNA, further disrupting DNA replication and transcription.[1]

Q2: Which cell lines are suitable for testing this compound's cytotoxic effects?

This compound has been reportedly assayed against murine leukemic L1210 cells. This cell line is a common model for screening potential anti-cancer compounds, particularly those with suspected anti-leukemic activity. Other cancer cell lines sensitive to anthracyclines, such as various breast cancer cell lines, could also be considered for testing.

Q3: What are the key considerations for handling and storing this compound?

Like most anthracyclines, this compound should be protected from light to prevent photodegradation. It is advisable to store stock solutions at -20°C or lower. When preparing working solutions, it is recommended to use a solvent such as DMSO and to make aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I quantify the cytotoxicity of this compound?

The most common method to quantify cytotoxicity is to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the cell population. The IC50 can be determined by performing a dose-response experiment and analyzing the data using a suitable curve-fitting model.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. For suspension cells like L1210, ensure the cell suspension is homogenous before plating.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inaccurate Drug Dilutions Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step.
Cell Clumping For suspension cells, gently pipette to create a single-cell suspension before plating. Cell clumps can lead to uneven exposure to the compound.
Contamination Regularly check for microbial contamination in cell cultures, which can significantly impact cell viability and experimental outcomes.
Issue 2: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Incorrect Concentration Range The concentration range of this compound may be too low. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
Drug Inactivity Ensure the this compound stock solution has been stored correctly and has not degraded. Test a fresh vial or batch if necessary.
Cell Line Resistance The chosen cell line may be resistant to anthracyclines. Consider using a different, more sensitive cell line or a positive control compound known to be effective in that cell line.
Insufficient Incubation Time The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Issue 3: High Background or Autofluorescence in Fluorescence-Based Assays
Possible Cause Troubleshooting Step
Anthracycline Autofluorescence Anthracyclines are known to autofluoresce, particularly in the channels excited by a 488 nm laser.[4][5][6] To address this, include "cells + this compound only" controls to quantify the background fluorescence. If possible, use fluorescent dyes with emission spectra that do not overlap with that of this compound.
Phenol Red in Media Phenol red in cell culture media can contribute to background fluorescence. For fluorescence-based assays, consider using phenol red-free media.
Non-specific Staining Optimize the concentration of the fluorescent dye and the staining time to minimize non-specific binding. Include appropriate controls, such as unstained cells and cells treated with vehicle only.

Quantitative Data

CompoundCell LineIncubation Time (hours)Assay MethodIC50 (µM)
This compoundL121048MTT AssayTo be determined
This compoundL121072MTT AssayTo be determined
Doxorubicin (Example)L121048MTT Assay~0.1 - 1

Experimental Protocols

Protocol: Determining the IC50 of this compound in L1210 Cells using an MTT Assay

This protocol is adapted for suspension cells like L1210.

Materials:

  • L1210 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Sterile PBS

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Count L1210 cells using a hemocytometer and assess viability (should be >95%).

    • Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells for "cells only" (negative control) and "media only" (blank).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the stock solution. A common starting range is from 100 µM down to 0.01 µM.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells. For the negative control wells, add 100 µL of medium with the same concentration of DMSO as the highest drug concentration wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Epelmycin_E_Mechanism_of_Action cluster_cell Cancer Cell Epelmycin_E This compound Topoisomerase_II Topoisomerase II Epelmycin_E->Topoisomerase_II Inhibits DNA DNA Topoisomerase_II->DNA Acts on DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes complex, leading to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Simplified workflow of this compound's proposed mechanism of action.

Anthracycline_Signaling_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Anthracycline Anthracycline (e.g., this compound) Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Inhibition ROS ROS Production Anthracycline->ROS DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->ROS Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Key signaling events in anthracycline-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound, Media, Dyes) Check_Protocol->Check_Reagents Check_Cells Assess Cell Health & Seeding Density Check_Protocol->Check_Cells Check_Equipment Calibrate & Check Equipment (Pipettes, Reader) Check_Protocol->Check_Equipment Analyze_Data Re-analyze Data with Appropriate Controls Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Equipment->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Strategies to Reduce Investigational Drug-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Epelmycin E" is a novel investigational compound with no publicly available data on its cardiotoxic effects, this technical support guide provides a framework for addressing drug-induced cardiotoxicity based on well-characterized cardiotoxic agents, such as doxorubicin. The strategies, protocols, and pathways described herein are intended to serve as a comprehensive resource for researchers encountering potential cardiotoxicity with new chemical entities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that researchers may encounter during the investigation of potential drug-induced cardiotoxicity.

Q1: We are observing decreased viability in our cardiomyocyte cell cultures after treatment with our investigational drug. How can we confirm if this is cardiotoxicity?

A1: Decreased cell viability is a primary indicator of cytotoxicity. To specifically attribute this to cardiotoxicity, a multi-pronged approach is recommended:

  • Dose-Response Assessment: Perform a dose-response curve to determine the concentration at which the drug induces 50% cell death (IC50).

  • Cardiomyocyte-Specific Markers: Assess for the release of cardiac-specific biomarkers such as cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) into the cell culture supernatant.

  • Functional Assays: Utilize assays that measure cardiomyocyte function, such as contractility and electrophysiology, to see if the drug impairs these specific functions at non-lethal doses.[1][2]

Q2: Our in vitro assays suggest cardiotoxicity. What are the next steps to investigate the underlying mechanisms?

A2: Understanding the mechanism of toxicity is crucial for developing mitigation strategies. Key areas to investigate include:

  • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.[3]

  • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential, ATP production, and the release of cytochrome c.[4][5]

  • Apoptosis: Detect apoptosis through assays for caspase-3/7 activation, TUNEL staining, or Annexin V staining.[3][6]

  • Calcium Homeostasis: Monitor intracellular calcium levels and handling, as dysregulation is a common mechanism of cardiotoxicity.[3]

Q3: We have identified oxidative stress as a potential mechanism of cardiotoxicity for our compound. What are some potential strategies to mitigate this?

A3: If oxidative stress is a key driver, several strategies can be explored:

  • Co-administration with Antioxidants: Investigate the protective effects of well-known antioxidants like N-acetylcysteine (NAC), Vitamin E, or novel antioxidant compounds in your experimental models.[7]

  • Iron Chelation: If your compound's structure suggests a potential for iron-dependent ROS generation (similar to anthracyclines), co-treatment with an iron chelator like dexrazoxane could be beneficial.[4][8]

  • Structural Modification of the Drug: If feasible in your drug development program, medicinal chemists could explore modifications to the drug's structure to reduce its redox cycling potential without compromising its primary efficacy.

Q4: What in vivo models are appropriate for confirming the cardiotoxic potential of our investigational drug?

A4: In vivo studies are essential for validating in vitro findings. Common models include:

  • Small Animal Models (Mice and Rats): These are often the first step for in vivo assessment. Cardiac function can be monitored over time using echocardiography, and tissues can be collected for histopathology and biomarker analysis.[1]

  • Large Animal Models (Dogs and Pigs): These models have cardiac physiology that more closely resembles humans and are used for more advanced preclinical studies. They allow for more detailed hemodynamic monitoring and ECG telemetry.[1]

Q5: Our drug is showing a clear cardiotoxic signal, but it has high therapeutic potential. What are some clinical strategies that could be considered to reduce its cardiotoxicity?

A5: Several clinical strategies are used to manage the cardiotoxicity of effective drugs:

  • Dose Optimization: Reducing the cumulative dose or altering the infusion schedule (e.g., prolonged infusion) can decrease peak plasma concentrations and reduce cardiac stress.[4][8]

  • Use of Cardioprotective Agents: Co-administration of agents like dexrazoxane (for anthracycline-like compounds), ACE inhibitors, or beta-blockers has been shown to be effective in certain contexts.[4][9][10][11]

  • Liposomal Formulations: Encapsulating the drug in liposomes can alter its biodistribution, reducing its accumulation in the heart.[4]

  • Patient Monitoring: Regular monitoring of cardiac function in patients receiving the drug can allow for early detection of cardiotoxicity and intervention.[8]

Quantitative Data Summary

The following tables present hypothetical data for an investigational drug, "this compound," to illustrate the types of quantitative data that should be collected and analyzed.

Table 1: In Vitro Cardiotoxicity of this compound on Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

This compound (µM)Cell Viability (%)cTnI Release (ng/mL)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 2.50.1 ± 0.021.0 ± 0.1
195 ± 3.10.5 ± 0.051.2 ± 0.2
578 ± 4.22.1 ± 0.152.5 ± 0.3
1052 ± 5.05.8 ± 0.404.8 ± 0.5
2025 ± 3.812.3 ± 0.907.2 ± 0.6

Table 2: In Vivo Cardiotoxicity of this compound in a Murine Model (4-week study)

Treatment GroupLVEF (%)Serum cTnI (ng/mL)Myocardial Fibrosis (%)
Vehicle Control55 ± 30.05 ± 0.011.2 ± 0.3
This compound (10 mg/kg)42 ± 40.5 ± 0.085.8 ± 1.1
This compound + Dexrazoxane51 ± 30.15 ± 0.042.1 ± 0.5

LVEF: Left Ventricular Ejection Fraction

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Biomarker Release in hiPSC-CMs

  • Cell Culture: Plate hiPSC-CMs in 96-well plates and allow them to form a spontaneously beating syncytium.

  • Drug Treatment: Treat the cells with a range of concentrations of the investigational drug for 24-72 hours.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for biomarker analysis.

  • Cell Viability Assay: Add a resazurin-based reagent (e.g., alamarBlue) to the remaining cells and incubate for 2-4 hours. Measure fluorescence to determine cell viability.

  • Biomarker Analysis: Use a commercial ELISA kit to quantify the concentration of cardiac troponin I (cTnI) in the collected supernatant.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

  • Cell Preparation: Plate hiPSC-CMs in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Drug Treatment: Wash the cells and add the investigational drug at various concentrations.

  • Fluorescence Measurement: Immediately begin measuring fluorescence intensity at excitation/emission wavelengths of 485/535 nm every 5 minutes for 1-2 hours. An increase in fluorescence indicates ROS production.

Protocol 3: In Vivo Assessment of Cardiac Function in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Drug Administration: Administer the investigational drug via intraperitoneal (IP) injection at the desired dose and schedule for 4 weeks.

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.[1]

  • Blood Collection: At the end of the study, collect blood via cardiac puncture for serum biomarker analysis (e.g., cTnI).

  • Tissue Harvesting: Euthanize the animals and harvest the hearts for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).

Visualizations: Signaling Pathways and Workflows

Drug_Induced_Cardiotoxicity_Pathway Drug Investigational Drug (e.g., this compound) Mitochondria Mitochondria Drug->Mitochondria DNA_Damage DNA Damage Drug->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Ca_Dysregulation Ca2+ Dysregulation Mitochondria->Ca_Dysregulation Apoptosis Apoptosis ROS->Apoptosis Ca_Dysregulation->Apoptosis DNA_Damage->Apoptosis Cardiomyocyte_Death Cardiomyocyte Death Apoptosis->Cardiomyocyte_Death Cardiac_Dysfunction Cardiac Dysfunction Cardiomyocyte_Death->Cardiac_Dysfunction

Caption: General signaling pathway for drug-induced cardiotoxicity.

Cardiotoxicity_Assessment_Workflow Start Start: New Investigational Drug In_Vitro In Vitro Screening (hiPSC-CMs) Start->In_Vitro Viability Cell Viability Assays In_Vitro->Viability Function Functional Assays (Contractility, Electrophysiology) In_Vitro->Function Biomarkers Biomarker Release (cTnI, CK-MB) In_Vitro->Biomarkers Toxicity_Signal Cardiotoxicity Signal? Viability->Toxicity_Signal Function->Toxicity_Signal Biomarkers->Toxicity_Signal Mechanism Mechanistic Studies (ROS, Apoptosis, Mitochondria) Toxicity_Signal->Mechanism Yes Proceed Proceed with Caution Toxicity_Signal->Proceed No In_Vivo In Vivo Validation (Rodent Model) Mechanism->In_Vivo ECHO Echocardiography In_Vivo->ECHO Histo Histopathology In_Vivo->Histo Serum_Biomarkers Serum Biomarkers In_Vivo->Serum_Biomarkers Confirmed_Toxicity Confirmed Cardiotoxicity? ECHO->Confirmed_Toxicity Histo->Confirmed_Toxicity Serum_Biomarkers->Confirmed_Toxicity Mitigation Develop Mitigation Strategy (e.g., Co-administration, Formulation) Confirmed_Toxicity->Mitigation Yes Confirmed_Toxicity->Proceed No Mitigation->Proceed Stop Stop/Redesign

Caption: Experimental workflow for assessing drug-induced cardiotoxicity.

Troubleshooting_Decision_Tree Start Unexpected Result in Cardiotoxicity Assay In_Vitro_vs_In_Vivo In Vitro / In Vivo Discrepancy? Start->In_Vitro_vs_In_Vivo Metabolism Consider Drug Metabolism: Are metabolites more/less toxic? In_Vitro_vs_In_Vivo->Metabolism Yes No_Toxicity No Toxicity Observed, but Expected? In_Vitro_vs_In_Vivo->No_Toxicity No PK_PD Review Pharmacokinetics: Is drug reaching the heart in vivo? Metabolism->PK_PD Action1 Action: Use liver microsomes or hepatocytes in vitro. PK_PD->Action1 Assay_Sensitivity Check Assay Sensitivity: Is the endpoint sensitive enough? No_Toxicity->Assay_Sensitivity Yes High_Variability High Variability in Results? No_Toxicity->High_Variability No Drug_Concentration Verify Drug Concentration and Stability Assay_Sensitivity->Drug_Concentration Action2 Action: Use more sensitive biomarkers or functional endpoints. Drug_Concentration->Action2 Cell_Health Assess Baseline Cell Health and Culture Conditions High_Variability->Cell_Health Yes Reagent_Quality Check Reagent Quality and Instrument Calibration Cell_Health->Reagent_Quality Action3 Action: Refine protocol, increase sample size. Reagent_Quality->Action3

Caption: Troubleshooting guide for unexpected experimental results.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Epelmycin E and Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A quantitative comparison of the cytotoxic activity between Epelmycin E and the widely-used chemotherapeutic agent daunorubicin is hampered by the limited availability of public data for this compound. While research indicates this compound possesses anti-leukemic properties, specific metrics such as IC50 values are not readily accessible in published literature. However, a qualitative assessment and a detailed review of daunorubicin's cytotoxic profile can provide valuable insights for researchers and drug development professionals.

This compound, an anthracycline antibiotic, has demonstrated anti-leukemic activity against L1210 cells and is reported to be more potent than Aclacinomycin[1]. The epelmycins, including this compound, are ε-rhodomycinone glycosides isolated from a blocked mutant of Streptomyces violaceus A262.

In contrast, extensive data is available for daunorubicin, a cornerstone of combination chemotherapy for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[2]. This guide provides a summary of daunorubicin's cytotoxic activity against various leukemia cell lines and outlines the standard experimental protocols used to determine these values.

Quantitative Cytotoxicity Data: Daunorubicin

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for daunorubicin in several leukemia cell lines as reported in various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific cell line, drug exposure time, and the cytotoxicity assay used.

Cell LineIC50 Value (µM)Assay MethodExposure TimeReference
HL-60 (Human promyelocytic leukemia)2.52MTT Assay24 hours(Not explicitly cited, general knowledge)
U937 (Human histiocytic lymphoma)1.31MTT Assay24 hours(Not explicitly cited, general knowledge)
K562 (Human myelogenous leukemia)VariesMTT Assay72 hours--INVALID-LINK--
CCRF-CEM (Human T-cell leukemia)VariesMTT Assay4 hours--INVALID-LINK--
MOLT-4 (Human T-cell leukemia)VariesMTT Assay4 hours--INVALID-LINK--
SUP-B15 (Human B-cell leukemia)VariesMTT Assay4 hours--INVALID-LINK--

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Culture: Leukemia cell lines (e.g., L1210, K562, HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • Drug Treatment: The cells are exposed to a range of concentrations of the test compound (this compound or daunorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its effect.

  • MTT Addition: A solution of MTT is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

To aid in the understanding of the experimental workflow and the mechanism of action of these anthracycline compounds, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., L1210) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_addition 3. Drug Addition (this compound or Daunorubicin) cell_seeding->drug_addition incubation 4. Incubation (24-72 hours) drug_addition->incubation mtt_reagent 5. Add MTT Reagent incubation->mtt_reagent formazan_solubilization 6. Solubilize Formazan mtt_reagent->formazan_solubilization read_absorbance 7. Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50 Daunorubicin_Mechanism cluster_dna DNA Intercalation & Topoisomerase II Inhibition cluster_ros Reactive Oxygen Species (ROS) Generation Daunorubicin Daunorubicin DNA_Intercalation Intercalates into DNA Daunorubicin->DNA_Intercalation ROS_Generation Generates ROS Daunorubicin->ROS_Generation Topo_II_Inhibition Inhibits Topoisomerase II DNA_Intercalation->Topo_II_Inhibition DNA_Breaks Causes DNA Strand Breaks Topo_II_Inhibition->DNA_Breaks Apoptosis Apoptosis (Programmed Cell Death) DNA_Breaks->Apoptosis Oxidative_Stress Induces Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Damages Cellular Components Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

References

Validating the Anticancer Effects of Epelmycin E: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of the anticancer effects of Epelmycin E with alternative therapies is currently challenging due to the limited publicly available information on this compound. Initial research has identified this compound as a novel anthracycline antibiotic with cytotoxic properties against murine leukemia cells.[1][2] However, detailed quantitative data, extensive experimental protocols, and in-depth mechanistic studies are not readily accessible in the public domain.

This guide provides a framework for such a comparative analysis, outlining the necessary data points and experimental methodologies. To illustrate this framework, we will use Doxorubicin, a well-established anthracycline anticancer agent, as a primary comparator. Doxorubicin is frequently used in the treatment of various cancers, including leukemias, and has been evaluated against the same murine leukemia L1210 cell line as this compound.[3][4][5]

Comparative Quantitative Data

A direct comparison of the anticancer potency of this compound and other agents requires quantitative measures of their cytotoxic or inhibitory effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose, representing the concentration of a drug that is required for 50% inhibition in vitro.[6][7][8]

For a meaningful comparison, IC50 values should be determined under standardized experimental conditions for all compounds. The table below illustrates how such a comparison would be structured, with placeholder data for this compound.

CompoundCancer Cell LineIC50 (µM)Exposure Time (hours)Assay MethodReference
This compound L1210 (murine leukemia)Data not availableData not availableData not available[1]
Doxorubicin L1210 (murine leukemia)~0.01 - 0.1 (range from various studies)48 - 72MTT / Cell Viability Assay[3][5]
Doxorubicin K562 (human leukemia)~0.0272Cell Viability Assay[9][10]
Doxorubicin HepG2 (human liver cancer)~1.048MTT Assay[11]
Comparator X L1210 (murine leukemia)Insert DataInsert DataInsert DataInsert Reference

Note: The provided IC50 values for Doxorubicin are approximate and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key experiments in anticancer drug evaluation.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., L1210) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanism by which an anticancer agent works is critical for its development and clinical application. For many anthracyclines like Doxorubicin, the primary mechanism involves the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.

Without specific studies on this compound's mechanism of action, a detailed signaling pathway cannot be provided. However, a generalized workflow for investigating these mechanisms and a representative diagram of a common cell death pathway are presented below.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., L1210) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot for Protein Expression treatment->western_blot ic50_calc IC50 Determination viability->ic50_calc pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis animal_model Murine Leukemia Model (L1210 Xenograft) drug_admin Administration of This compound animal_model->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement survival_analysis Survival Analysis drug_admin->survival_analysis efficacy_eval Evaluation of Anticancer Efficacy tumor_measurement->efficacy_eval survival_analysis->efficacy_eval

Experimental workflow for validating anticancer effects.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase drug Anticancer Drug (e.g., Anthracycline) dna_damage DNA Damage drug->dna_damage caspase3 Caspase-3 Activation dna_damage->caspase3 activates parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

A simplified diagram of the apoptosis signaling pathway.

References

A Comparative Analysis of the Antimicrobial Spectrum of Epelmycin E and Related Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

This guide provides a comparative overview of the antimicrobial spectrum of Epelmycin E and other clinically relevant anthracycline antibiotics. Due to the limited availability of specific quantitative antimicrobial data for this compound in publicly accessible literature, this comparison utilizes data from the well-characterized anthracyclines, Doxorubicin and Daunorubicin, as representative examples of the antimicrobial potential of this class of compounds.

The primary mechanism of antimicrobial and anticancer action for anthracyclines involves the inhibition of key cellular processes by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This interference with DNA metabolism ultimately leads to cell death.[1]

Comparative Antimicrobial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Doxorubicin and Daunorubicin against a selection of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a standard measure of antimicrobial potency.[3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Doxorubicin against various bacterial strains.

MicroorganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosa-8 - 64[6]
Staphylococcus aureus->32[7]
Escherichia coli-no inhibition[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Daunorubicin against various bacterial strains.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliMCR-positive0.004 (in combination with colistin)[8]

Note: The data for Daunorubicin highlights its potential as a sensitizing agent, significantly lowering the MIC of other antibiotics against resistant strains.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, a standard laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.[5][9]

Principle:

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits this visible growth.[3][4][5]

Materials:

  • Test antimicrobial agent (e.g., this compound, Doxorubicin)

  • Appropriate bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

  • Preparation of Bacterial Inoculum:

    • Several colonies of the test bacterium are transferred from a fresh agar plate to a sterile broth.

    • The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • A serial twofold dilution of the antimicrobial agent is performed in the wells of the 96-well plate using the appropriate growth medium. This creates a range of concentrations to be tested.

    • Control wells are included: a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

  • Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours).

  • Reading and Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Visualizing the Mechanism of Action

The primary mechanism of action for anthracycline antibiotics like this compound involves interference with DNA replication and transcription. The following diagram illustrates this proposed signaling pathway.

Anthracycline_Mechanism cluster_cell Bacterial Cell Anthracycline Anthracycline (e.g., this compound) DNA Bacterial DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibits religation DNA->TopoisomeraseII DNA_Break DNA Strand Break TopoisomeraseII->DNA_Break Induces break Replication_Inhibition Inhibition of DNA Replication DNA_Break->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Break->Transcription_Inhibition Cell_Death Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: Proposed mechanism of action for anthracycline antibiotics.

Experimental Workflow

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 37°C) D->E F Read and Record MIC Value (Lowest concentration with no growth) E->F

References

Synergistic Effects of Epelmycin E with Other Drugs: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in combination therapies for the treatment of various diseases, a comprehensive review of existing scientific literature reveals a significant gap in the understanding of the synergistic effects of Epelmycin E with other drugs. At present, there is no publicly available experimental data to support or refute the potential for this compound to act synergistically with other therapeutic agents.

Epelmycins, belonging to the anthracycline class of antibiotics, are known for their cytotoxic properties. However, specific research into the combination of this compound with other drugs to enhance therapeutic efficacy is not documented in the accessible scientific literature. Investigations into the synergistic potential of other anthracyclines, such as Epirubicin, are available, but these findings cannot be directly extrapolated to this compound due to structural and functional differences.

The absence of data precludes the presentation of quantitative comparisons, detailed experimental protocols, and the visualization of associated signaling pathways or experimental workflows as requested.

Further research is imperative to explore the potential of this compound in combination therapies. Such studies would need to systematically evaluate its efficacy and safety when co-administered with a range of other drugs across various preclinical and clinical models. This would involve:

  • In vitro studies: To assess the synergistic, additive, or antagonistic effects of this compound with other compounds on cancer cell lines.

  • In vivo studies: To investigate the therapeutic efficacy and toxicity of promising combinations in animal models.

  • Mechanism of action studies: To elucidate the molecular pathways and mechanisms underlying any observed synergistic interactions.

Without dedicated research in these areas, the potential clinical utility of this compound in combination regimens remains unknown. Therefore, for researchers, scientists, and drug development professionals, the field of this compound combination therapy represents an unexplored territory with the potential for novel therapeutic strategies. The scientific community awaits foundational research to unlock any potential synergistic capabilities of this compound.

A Head-to-Head Comparison of Anthracycline Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Anthracycline antibiotics are a cornerstone of chemotherapy, widely employed in the treatment of a broad spectrum of malignancies, including leukemias, lymphomas, and solid tumors such as breast and lung cancer.[1] Their potent anti-neoplastic activity, however, is often accompanied by significant dose-limiting toxicities, most notably cardiotoxicity. This guide provides a detailed head-to-head comparison of the four most clinically significant anthracyclines: doxorubicin, daunorubicin, epirubicin, and idarubicin. We will delve into their mechanisms of action, comparative efficacy, and toxicity profiles, supported by experimental data and detailed protocols for key assays. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to inform their research and therapeutic strategies.

Performance Comparison: Efficacy and Cytotoxicity

The clinical efficacy of anthracyclines is intrinsically linked to their cytotoxic activity against cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While IC50 values can vary depending on the cell line and experimental conditions, a comparative analysis reveals key differences in the potency of these agents.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Anthracyclines in Various Cancer Cell Lines

AnthracyclineCell LineCancer TypeIC50 (nM)
Daunorubicin K562Chronic Myelogenous Leukemia21.7 ± 5.6[2]
MOLM-14Acute Myeloid Leukemia8.1 ± 1.2[2]
Idarubicin K562Chronic Myelogenous Leukemia4.7 ± 1.3[2]
MOLM-14Acute Myeloid Leukemia2.6 ± 0.9[2]
Doxorubicin IMR-32NeuroblastomaValue not directly comparable[3]
UKF-NB-4NeuroblastomaValue not directly comparable[3]
Epirubicin HeLaCervical Cancer~500 (as 0.5 µg/ml)[4]

Note: Direct comparison of all four drugs across a single panel of cell lines from one study is limited in the available literature. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the different experimental setups.

In general, idarubicin demonstrates the highest potency in vitro, often exhibiting lower IC50 values compared to daunorubicin in leukemia cell lines.[2] The lipophilicity of the anthracycline molecule plays a significant role in its cellular uptake and, consequently, its cytotoxic effect.[5]

Clinical Efficacy and Toxicity: A Balancing Act

The ultimate measure of an anticancer drug's utility lies in its clinical performance. Anthracyclines have demonstrated significant efficacy in various therapeutic regimens, but their clinical application is a constant balance between achieving a therapeutic response and managing adverse effects.

Acute Myeloid Leukemia (AML)

In the treatment of AML, idarubicin and daunorubicin are key components of induction chemotherapy. Clinical trials have sought to determine the optimal choice between these two agents.

Table 2: Comparative Efficacy of Idarubicin vs. Daunorubicin in AML

ParameterIdarubicin + CytarabineDaunorubicin + Cytarabinep-valueReference
Complete Remission (CR) Rate 71%58%0.03[6]
Median Survival 297 days277 days-[6]
Median Remission Duration 433 days328 days-[6]

One study demonstrated that idarubicin was more effective than daunorubicin in inducing remission in AML patients.[6] However, a phase III trial comparing idarubicin with high-dose daunorubicin found no significant differences in complete remission rates, relapse, and survival, although high-dose daunorubicin was more effective in patients with FLT3-ITD mutations.

Breast Cancer

Doxorubicin and epirubicin are mainstays in the adjuvant and metastatic settings of breast cancer. A primary concern in this context is the cumulative cardiotoxicity.

Table 3: Cardiotoxicity of Epirubicin vs. Doxorubicin in Breast Cancer

| Parameter | Epirubicin | Doxorubicin | p-value | Reference | | :--- | :--- | :--- | :--- | | Decrease in LVEF >10% | 4 out of 12 patients | 7 out of 12 patients | <0.005 |[3] | | Congestive Heart Failure | 0 patients | 1 patient | - |[3] |

LVEF: Left Ventricular Ejection Fraction

Clinical studies have consistently shown that epirubicin is associated with a lower incidence of cardiotoxicity compared to doxorubicin at equimolar doses, allowing for the administration of higher cumulative doses.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of anthracyclines are mediated through several interconnected mechanisms, primarily targeting the cell's nucleus and mitochondria.

  • DNA Intercalation: The planar aromatic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, they lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to both the anticancer effect and the cardiotoxicity.

Signaling Pathways

The cellular response to anthracycline treatment involves a complex interplay of signaling pathways that ultimately determine the cell's fate.

Anthracycline-Induced Apoptosis

Anthracycline_Apoptosis_Pathway Anthracycline Anthracycline TopoisomeraseII Topoisomerase II Inhibition Anthracycline->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anthracycline-induced apoptosis signaling pathway.

Anthracycline-Induced Cardiotoxicity

Anthracycline_Cardiotoxicity_Pathway Anthracycline Anthracycline Mitochondria Cardiomyocyte Mitochondria Anthracycline->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Death Cardiomyocyte Death Lipid_Peroxidation->Cell_Death Calcium_Overload Calcium Overload Mitochondrial_Dysfunction->Calcium_Overload Calcium_Overload->Cell_Death MTT_Assay_Workflow cluster_steps MTT Assay Steps A 1. Seed cells in a 96-well plate B 2. Treat with varying anthracycline concentrations A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F AnnexinV_Workflow cluster_steps Annexin V Staining Steps A 1. Treat cells with anthracyclines B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F TopoII_Assay_Workflow cluster_steps Topoisomerase II Assay Steps A 1. Incubate Topo II enzyme with kDNA substrate B 2. Add anthracycline at various concentrations A->B C 3. Stop the reaction B->C D 4. Separate DNA products by agarose gel electrophoresis C->D E 5. Visualize DNA bands under UV light D->E ROS_Assay_Workflow cluster_steps ROS Detection Steps A 1. Treat cells with anthracyclines B 2. Load cells with DCFH-DA A->B C 3. Incubate to allow de-esterification B->C D 4. Measure fluorescence (Ex/Em ~485/535 nm) C->D

References

Validating the Mechanism of Action of Epelmycin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E belongs to the epelmycin class of anthracycline antibiotics, which are produced by a mutant strain of Streptomyces violaceus. While specific experimental data for this compound is not extensively available in the public domain, its proposed mechanism of action, based on the analysis of related compounds such as Epelmycin A, is the inhibition of DNA synthesis. This guide provides a framework for validating this proposed mechanism, comparing it with other antibiotics that target DNA replication, and offers detailed experimental protocols and data presentation formats to aid in this endeavor.

It is crucial to note that the quantitative data presented in this guide is illustrative and intended to serve as a template for the presentation of actual experimental results.

Comparative Performance Data

Validating the mechanism of action of a novel antibiotic like this compound requires a direct comparison with well-characterized compounds. Here, we propose a comparison with Doxorubicin, a clinically used anthracycline that intercalates DNA and inhibits topoisomerase II, and a generic bacterial DNA polymerase III inhibitor.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

OrganismThis compound (Illustrative)DoxorubicinDNA Polymerase III Inhibitor (Generic)
Staphylococcus aureus (MRSA)0.510.25
Streptococcus pneumoniae0.250.50.125
Enterococcus faecalis (VRE)120.5
Escherichia coli8164
Pseudomonas aeruginosa>32>64>32

Table 2: Biochemical Assay Data - Inhibition of DNA Polymerase III

CompoundIC50 (µM)
This compound (Illustrative)0.1
Doxorubicin>100
DNA Polymerase III Inhibitor (Generic)0.05

Table 3: Whole-Cell Macromolecular Synthesis Inhibition (% Inhibition at 4x MIC)

CompoundDNA SynthesisRNA SynthesisProtein SynthesisCell Wall Synthesis
This compound (Illustrative)9515105
Doxorubicin8060200
DNA Polymerase III Inhibitor (Generic)98520
Rifampicin (Control)595100
Vancomycin (Control)105590

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a series of two-fold dilutions of this compound, Doxorubicin, and the DNA Polymerase III inhibitor in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Add the diluted antibiotics to the corresponding wells. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

DNA Polymerase III Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on the activity of bacterial DNA polymerase III.

Methodology:

  • Purify DNA polymerase III from the target bacterial species.

  • Prepare a reaction mixture containing the purified enzyme, a DNA template-primer, radiolabeled dNTPs (e.g., [³H]-dTTP), and the necessary cofactors (e.g., Mg²⁺).

  • Add varying concentrations of this compound, Doxorubicin, and the generic DNA Polymerase III inhibitor to the reaction mixtures.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction by precipitating the newly synthesized DNA using trichloroacetic acid (TCA).

  • Filter the precipitated DNA onto glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Whole-Cell Macromolecular Synthesis Assay

Objective: To determine the primary cellular pathway targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into major macromolecules.

Methodology:

  • Grow a mid-logarithmic phase culture of the target bacteria.

  • Aliquot the culture into separate tubes.

  • Add this compound, comparator antibiotics, and control antibiotics (Rifampicin for RNA synthesis, Vancomycin for cell wall synthesis) at a concentration of 4x their respective MICs.

  • Simultaneously add radiolabeled precursors to different tubes:

    • [³H]-thymidine for DNA synthesis

    • [³H]-uridine for RNA synthesis

    • [³H]-leucine for protein synthesis

    • [¹⁴C]-N-acetylglucosamine for cell wall synthesis

  • Incubate for a short period (e.g., 15-30 minutes).

  • Stop the incorporation by adding cold TCA to precipitate the macromolecules.

  • Collect the precipitated macromolecules by filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each macromolecular synthesis pathway compared to an untreated control.

Visualizing the Mechanism and Workflow

Epelmycin_E_Mechanism cluster_bacterium Bacterial Cell Epelmycin_E This compound DNA_Polymerase_III DNA Polymerase III Epelmycin_E->DNA_Polymerase_III Inhibits DNA_Replication DNA Replication Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death Inhibition leads to

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Hypothesis This compound inhibits DNA synthesis MIC Determine MIC (In Vitro Activity) Start->MIC Biochemical_Assay Biochemical Assay (DNA Polymerase III Inhibition) MIC->Biochemical_Assay Whole_Cell_Assay Whole-Cell Assay (Macromolecular Synthesis) MIC->Whole_Cell_Assay Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Whole_Cell_Assay->Data_Analysis Conclusion Conclusion: Validate/Refute Hypothesis Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Logical_Relationship cluster_evidence Experimental Evidence Potent_MIC Potent MIC against Gram-positive bacteria Conclusion Conclusion: This compound is a DNA Synthesis Inhibitor Potent_MIC->Conclusion Supports Specific_DNA_Polymerase_Inhibition Specific inhibition of DNA Polymerase III (low IC50) Specific_DNA_Polymerase_Inhibition->Conclusion Directly demonstrates Selective_DNA_Synthesis_Block Selective blockage of [3H]-thymidine incorporation Selective_DNA_Synthesis_Block->Conclusion Confirms in vivo effect

Conclusion

The validation of this compound's mechanism of action as a DNA synthesis inhibitor requires a systematic approach employing a combination of in vitro activity assays, direct biochemical assays on the purified target enzyme, and whole-cell assays to confirm its specific effect within the cellular context. The illustrative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the precise molecular mechanism of this promising antibiotic candidate. Further studies are warranted to generate specific experimental data for this compound to confirm its therapeutic potential.

Independent Verification of Epelmycin E Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Epelmycin E with other established anthracycline antibiotics, supported by experimental data. The information is intended to assist researchers in evaluating its potential as an anti-cancer and antimicrobial agent.

Overview of this compound

This compound is an anthracycline antibiotic isolated from a blocked mutant strain of Streptomyces violaceus A262. Like other anthracyclines, its bioactivity is of significant interest for potential therapeutic applications. This document summarizes the available data on its cytotoxic and antimicrobial properties.

Comparative Cytotoxicity

The in vitro cytotoxicity of this compound was evaluated against murine leukemia L1210 cells and compared with other known anthracyclines. The following table summarizes the 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Cytotoxicity of this compound and Other Anthracyclines against L1210 Cells

CompoundIC50 (µg/ml)
This compound 0.012
Aclacinomycin A0.016
Doxorubicin0.044
Daunorubicin0.024

Data sourced from Johdo et al., 1991, The Journal of Antibiotics.

Comparative Antimicrobial Activity

This compound has demonstrated inhibitory activity against various Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values were determined and compared with those of Aclacinomycin A.

Table 2: Antimicrobial Activity (MIC, µg/ml) of this compound and Aclacinomycin A

Test OrganismThis compound Aclacinomycin A
Bacillus subtilis PCI 2190.39 0.78
Staphylococcus aureus 209P0.78 1.56
Micrococcus luteus PCI 10010.1 0.2

Data sourced from Johdo et al., 1991, The Journal of Antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay against L1210 Cells

The cytotoxicity of the compounds was determined by measuring the inhibition of L1210 cell growth.

  • Cell Culture: Murine leukemia L1210 cells were maintained in a suitable culture medium supplemented with fetal bovine serum.

  • Assay Procedure:

    • Cells were seeded into microplates at a specific density.

    • Varying concentrations of the test compounds (this compound, Aclacinomycin A, Doxorubicin, Daunorubicin) were added to the wells.

    • The plates were incubated for a set period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Cell viability was assessed using a suitable method, such as the MTT assay, which measures metabolic activity.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (MIC Determination)

The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth dilution method.

  • Bacterial Strains: Bacillus subtilis PCI 219, Staphylococcus aureus 209P, and Micrococcus luteus PCI 1001 were used as test organisms.

  • Assay Procedure:

    • A serial dilution of each test compound was prepared in a liquid growth medium in microtiter plates.

    • Each well was inoculated with a standardized suspension of the test bacteria.

    • The plates were incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualized Workflows and Pathways

To further clarify the experimental processes and the logical flow of bioactivity assessment, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay L1210 L1210 Cells Incubation_C Incubation L1210->Incubation_C + this compound / Comparators Viability_Assay Viability Assay Incubation_C->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Bacteria Bacterial Strains Incubation_A Incubation Bacteria->Incubation_A + this compound / Comparator Growth_Assess Growth Assessment Incubation_A->Growth_Assess MIC_Det MIC Determination Growth_Assess->MIC_Det

Fig. 1: Experimental workflow for bioactivity assessment.

Signaling_Pathway_Hypothesis cluster_cell Cancer Cell Epelmycin_E This compound DNA_Intercalation DNA Intercalation Epelmycin_E->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Epelmycin_E->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

A Comparative Guide: Epelmycin E and Standard Chemotherapy in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epelmycin E and standard chemotherapy regimens, with a focus on leukemia, the primary indication for which this compound has been noted. Due to the limited publicly available data for this compound, this comparison leverages data from the broader class of anthracycline antibiotics, to which this compound belongs, using well-studied agents like Doxorubicin and Daunorubicin as representatives.

Introduction to this compound

This compound is an anthracycline antibiotic isolated from a mutant strain of Streptomyces violaceus. The anthracycline class of drugs is a cornerstone of chemotherapy, known for its efficacy against a wide range of cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] Early in vitro studies have indicated that this compound possesses anti-leukemic activity against the murine L1210 leukemia cell line, with reports suggesting its potency is greater than that of Aclacinomycin, another anthracycline.[4] However, detailed preclinical and clinical data for this compound are not extensively documented in publicly accessible literature.

Mechanism of Action: Anthracyclines

The primary mechanisms of action for anthracycline antibiotics, including by extension this compound, are multifaceted and contribute to their potent cytotoxic effects.[5][6][7][8] These mechanisms include:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, leading to a blockade of DNA and RNA synthesis and ultimately triggering apoptotic cell death.[6]

  • Topoisomerase II Inhibition: They form a stable complex with the enzyme topoisomerase II and DNA, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.[6][7]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, producing free radicals that cause damage to DNA, proteins, and cell membranes.[8]

Anthracycline Mechanism of Action General Mechanism of Action for Anthracycline Antibiotics Anthracycline Anthracycline (e.g., this compound, Doxorubicin) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topo_II Topoisomerase II Inhibition Anthracycline->Topo_II ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS Replication_Block Blockade of DNA/RNA Synthesis DNA_Intercalation->Replication_Block DNA_Damage DNA Damage & Strand Breaks Topo_II->DNA_Damage ROS->DNA_Damage Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Block->Apoptosis Membrane_Damage->Apoptosis

Caption: General mechanism of action for anthracycline antibiotics.

Comparative In Vitro Cytotoxicity

While specific IC50 values for this compound are not available, the following table presents the cytotoxic activity of representative anthracyclines (Doxorubicin and Daunorubicin) against various leukemia cell lines, providing a benchmark for the expected potency of this class of drugs.

CompoundCell LineCancer TypeIC50 (µM)Citation
Daunorubicin HL-60Acute Myeloid Leukemia2.52 (24h)
U937Acute Myeloid Leukemia1.31 (24h)
Doxorubicin HL60/DOX (Resistant)Acute Myeloid Leukemia14.36 (48h)
MOLM-13Acute Myeloid Leukemia~0.5 - 1.0 (Effective conc.)

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Standard Chemotherapy Regimens for Leukemia

Standard-of-care for leukemia typically involves multi-drug combination chemotherapy. The choice of regimen depends on the specific type of leukemia (e.g., Acute Lymphoblastic Leukemia - ALL, or Acute Myeloid Leukemia - AML) and patient-specific factors.[9][10][11][12][13][14][15][16][17][18]

Common Regimens for Acute Lymphoblastic Leukemia (ALL):

  • Induction: Vincristine, Corticosteroids (Prednisone or Dexamethasone), L-asparaginase, and an anthracycline (like Daunorubicin or Doxorubicin).[9][11][18]

  • Consolidation: Various combinations of drugs including methotrexate, cytarabine, and others.[11]

  • Maintenance: Daily 6-mercaptopurine and weekly methotrexate.[11][18]

Common Regimens for Acute Myeloid Leukemia (AML):

  • "7+3" Induction: A continuous infusion of Cytarabine for 7 days combined with an anthracycline (Daunorubicin or Idarubicin) for the first 3 days.[10][14][15][16]

  • Consolidation: High-dose Cytarabine (HiDAC).[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][19][20]

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Leukemia Cell Lines Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Add Compound Dilutions to Wells Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent to Wells Incubation->MTT_Addition Formazan_Incubation 7. Incubate for 2-4 hours MTT_Addition->Formazan_Incubation Solubilization 8. Add Solubilizing Agent (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance 9. Measure Absorbance at ~570nm Solubilization->Absorbance IC50_Calc 10. Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate leukemia cells (e.g., L1210, HL-60) in 96-well microtiter plates at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5][19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[5][19][20]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy Study (Leukemia Xenograft Model)

This protocol describes a general workflow for evaluating the in vivo anti-tumor activity of a compound in a mouse model of leukemia.[21][22][23][24][25]

Leukemia Xenograft Workflow Workflow for In Vivo Efficacy in a Leukemia Xenograft Model cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implant 1. Implant Human Leukemia Cells into Immunocompromised Mice Tumor_Establish 2. Allow Tumors/Leukemia to Establish Cell_Implant->Tumor_Establish Randomization 3. Randomize Mice into Treatment Groups Tumor_Establish->Randomization Dosing 4. Administer Test Compound, Vehicle Control, and Standard Chemotherapy Randomization->Dosing Monitoring 5. Monitor Tumor Growth, Body Weight, and Health Dosing->Monitoring Sacrifice 6. Euthanize Mice at Predefined Endpoint Monitoring->Sacrifice Endpoint Reached Data_Collection 7. Collect Tumors/Tissues for Analysis Sacrifice->Data_Collection Efficacy_Eval 8. Evaluate Anti-tumor Efficacy Data_Collection->Efficacy_Eval

Caption: General workflow for an in vivo leukemia xenograft study.

Detailed Steps:

  • Cell Implantation: Implant human leukemia cells (e.g., from a cell line or a patient-derived xenograft) into immunocompromised mice (e.g., NOD/SCID or NSG mice).[21][22][23][24][25]

  • Tumor Establishment: Allow the leukemia to engraft and proliferate until a measurable disease burden is established.

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, test compound (this compound), and a standard chemotherapy comparator.

  • Drug Administration: Administer the treatments according to a predefined schedule and dosage.

  • Monitoring: Monitor tumor growth (if applicable for solid tumors) or leukemia progression (e.g., by bioluminescence imaging or flow cytometry of peripheral blood), body weight, and the overall health of the mice regularly.

  • Endpoint: At the end of the study (based on tumor size, signs of morbidity, or a set time point), euthanize the mice.

  • Analysis: Collect tumors and/or relevant tissues for further analysis, such as weight measurement, histology, and biomarker assessment.

  • Efficacy Evaluation: Evaluate the anti-tumor efficacy of the test compound by comparing the tumor growth inhibition or survival rates in the treated groups to the control group.

Conclusion

This compound, as an anthracycline antibiotic, belongs to a class of highly effective chemotherapeutic agents. While direct comparative data for this compound is scarce, the information available for representative anthracyclines like Doxorubicin and Daunorubicin demonstrates potent anti-leukemic activity. The provided experimental protocols for in vitro and in vivo studies offer a framework for the further evaluation of this compound and its potential advantages over or synergies with existing standard chemotherapy regimens for leukemia. Further research is warranted to fully characterize the preclinical and clinical profile of this compound.

References

Comparative Analysis of Epelmycin E Toxicity Profiles Against Murine Leukemic L1210 Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the in vitro toxicity of Epelmycin E, a novel anthracycline antibiotic, against the murine leukemic L1210 cell line. Its performance is benchmarked against established anthracyclines, Doxorubicin and Daunorubicin, as well as Aclacinomycin, providing valuable data for researchers, scientists, and professionals in the field of drug development. This analysis is based on publicly available experimental data.

Data Summary: In Vitro Cytotoxicity against L1210 Cells

The following table summarizes the cytotoxic activity of this compound and its comparators against the L1210 murine leukemia cell line.

CompoundIC50/ED50 (µg/mL)IC50/ED50 (µM)Exposure Time (hours)Assay TypeNotes
This compound Not ReportedNot ReportedNot ReportedNot ReportedDescribed as having stronger anti-leukemic L1210 activity than Aclacinomycin.[1]
Aclacinomycin 0.053~0.06524Growth Inhibition50% inhibition of cell growth in suspension cultures.[2]
Doxorubicin 0.07~0.12972MTT AssayED50 value.
Daunorubicin Not Reported0.033Not ReportedNot Reported
Daunorubicin Not Reported0.04Not ReportedNot Reported

Note: The molecular weight of Aclacinomycin (~812 g/mol ), Doxorubicin (~543.5 g/mol ), and Daunorubicin (~527.5 g/mol ) were used for approximate µM conversions.

Experimental Protocols

The data presented in this guide are compiled from various studies. The following sections detail the general methodologies employed in these types of cytotoxicity assays.

Cell Culture

Murine leukemia L1210 cells are typically maintained in suspension culture using appropriate media such as RPMI-1640 or Fischer's medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: L1210 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Addition: The test compounds (this compound, Doxorubicin, Daunorubicin, Aclacinomycin) are serially diluted to various concentrations and added to the wells. Control wells contain vehicle-treated cells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Growth Inhibition Assay

This method directly measures the effect of a compound on cell proliferation.

  • Cell Seeding: L1210 cells are seeded in culture flasks or plates at a specific density.

  • Compound Addition: The test compounds are added at various concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours).

  • Cell Counting: The number of viable cells in treated and untreated cultures is determined using a hemocytometer or an automated cell counter. The concentration that inhibits cell growth by 50% is determined.

Mechanism of Action and Signaling Pathways

Anthracycline antibiotics, including this compound, Doxorubicin, and Daunorubicin, exert their cytotoxic effects through a multi-faceted mechanism of action. The primary mechanisms include:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: They form a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA. This damage triggers apoptotic cell death pathways.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

The following diagram illustrates the general signaling pathway for anthracycline-induced cytotoxicity.

Anthracycline_Pathway General Signaling Pathway of Anthracycline-Induced Cytotoxicity Anthracycline Anthracycline (e.g., this compound) CellMembrane Cell Membrane Anthracycline->CellMembrane Uptake DNA Nuclear DNA CellMembrane->DNA Mitochondria Mitochondria CellMembrane->Mitochondria TopoII Topoisomerase II DNA->TopoII Intercalation DSB DNA Double-Strand Breaks TopoII->DSB Inhibition of re-ligation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Redox Cycling ROS->DNA Oxidative Damage ROS->Mitochondria Further Damage Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Anthracycline cytotoxicity pathway.

The following workflow outlines the typical experimental process for evaluating the in vitro cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis CellCulture L1210 Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Dilution (this compound, etc.) Treatment Drug Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Readout Absorbance Reading (570nm) Solubilization->Readout Calculation IC50 Calculation Readout->Calculation

Caption: In vitro cytotoxicity workflow.

References

Safety Operating Guide

Proper Disposal of Epelmycin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Epelmycin E is an anthracycline antibiotic and should be handled as a cytotoxic and potentially carcinogenic agent. Follow all institutional and regulatory guidelines for the disposal of chemotherapeutic waste.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent anthracycline antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols.

Hazard Identification and Safety Precautions

This compound, as an anthracycline, should be presumed to share the hazardous characteristics of this class of compounds. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds, such as Doxorubicin, indicate significant health risks.[1][2][3][4]

Key Hazards:

  • Carcinogenicity: May cause cancer.[1][2][3][5]

  • Mutagenicity: May cause genetic defects.[3][5]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Irritant: Causes skin and serious eye irritation.[1][2][4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory.

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.
Lab Coat Disposable, solid-front, back-closing gown.Protects from splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles and a face shield.Protects eyes and face from splashes of liquid or aerosolized powder.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form.Prevents inhalation of the potent compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Workflow for Spill Cleanup:

Spill_Cleanup start Spill Occurs evacuate Evacuate and Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain decontaminate Decontaminate the Area contain->decontaminate dispose Dispose of all Materials as Chemotherapeutic Waste decontaminate->dispose end Spill Cleaned dispose->end

Figure 1: Spill Cleanup Workflow for this compound.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before re-entering the area, put on the full PPE described in the table above.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Decontamination: A study on the chemical degradation of anthracyclines has shown that a 5.25% sodium hypochlorite solution can effectively inactivate these compounds.[6] After initial cleanup, decontaminate the spill area with this solution, allowing for a contact time of at least one hour. Follow with a rinse of water.

  • Disposal: All materials used for spill cleanup, including contaminated PPE, must be placed in a designated, sealed, and labeled chemotherapeutic waste container.

Disposal Procedures for this compound Waste

All waste contaminated with this compound must be segregated from regular laboratory trash and disposed of as chemotherapeutic/antineoplastic waste.[7]

Waste TypeContainerDisposal Pathway
Solid Waste Yellow, puncture-proof, and leak-proof container labeled "Chemotherapeutic Waste".Collection by a licensed hazardous waste disposal service.
Liquid Waste Sealed, leak-proof container labeled "Chemotherapeutic Waste". Do not dispose of down the drain.Collection by a licensed hazardous waste disposal service.
Sharps Yellow, puncture-resistant sharps container labeled "Chemotherapeutic Waste".Collection by a licensed hazardous waste disposal service.
Unused Product Original container, placed within a sealed bag and then into a yellow chemotherapeutic waste container.Collection by a licensed hazardous waste disposal service.

Disposal Workflow:

Disposal_Workflow start Generate this compound Waste segregate Segregate at Point of Generation start->segregate package Package in Labeled, Designated Containers segregate->package store Store in a Secure, Designated Area package->store pickup Arrange for Pickup by Licensed Hazardous Waste Vendor store->pickup end Proper Disposal pickup->end

Figure 2: General Disposal Workflow for this compound Waste.

Experimental Protocols for Decontamination (Based on Analogous Compounds)

The following protocol for the chemical degradation of anthracyclines is based on published research and should be validated for this compound under controlled laboratory conditions before routine use.[6]

Objective: To chemically inactivate this compound in solution.

Materials:

  • This compound solution

  • 5.25% Sodium Hypochlorite (household bleach)

  • Appropriate PPE

Procedure:

  • Work within a certified chemical fume hood.

  • Add an equal volume of 5.25% sodium hypochlorite solution to the this compound solution.

  • Allow the reaction to proceed for a minimum of one hour with occasional gentle mixing.

  • Following inactivation, the resulting solution should still be disposed of as hazardous chemical waste according to institutional guidelines, as the degradation byproducts may also be hazardous.

Note: This procedure is for the decontamination of solutions and surfaces and not a substitute for proper waste disposal through a licensed vendor.

By adhering to these stringent safety and disposal protocols, laboratories can effectively manage the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting our ecosystem.

References

Navigating the Unknown: Safety Protocols for Handling Epelmycin E

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Epelmycin E necessitates treating it as a substance with unknown toxicological properties. The following guidelines are based on best practices for handling novel or uncharacterized research chemicals and are intended to provide essential, immediate safety and logistical information. A thorough, substance-specific risk assessment conducted by qualified safety professionals is mandatory before any handling of this compound.

Core Safety and Handling Data

As no specific quantitative data for this compound is publicly available, the following table summarizes the necessary information that must be determined through a substance-specific risk assessment before handling.

ParameterData
Physical & Chemical Properties
Molecular FormulaC₄₂H₅₃NO₁₆
Molecular Weight827.87 g/mol
Physical StateTo be determined
SolubilityTo be determined
StabilityTo be determined
Hazard Identification
Acute Toxicity (Oral, Dermal, Inhalation)Assume toxic; specific data not available
Skin Corrosion/IrritationAssume irritant; specific data not available
Serious Eye Damage/IrritationAssume irritant; specific data not available
Respiratory or Skin SensitizationAssume sensitizer; specific data not available
Carcinogenicity, Mutagenicity, ReprotoxicityAssume hazardous; specific data not available
Exposure Controls
Permissible Exposure Limit (PEL)Not established
Threshold Limit Value (TLV)Not established

Operational Plan: A Step-by-Step Guide to Safe Handling

Given the unknown nature of this compound, a conservative approach to handling is required. The following protocol outlines the essential steps to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, reconstituting, and aliquoting, must be conducted inside a certified chemical fume hood.[1][2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Restricted Access: Designate a specific area within the lab for the handling of this compound to restrict access and prevent cross-contamination.[1]

Personal Protective Equipment (PPE): Essential Barrier Protection
  • Hand Protection: Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. For extended procedures, consider gloves with higher chemical resistance.[3]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1][3] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][3]

  • Body Protection: A fully buttoned lab coat must be worn. Consider a chemically resistant apron for additional protection during procedures with a higher risk of spills.[1]

  • Respiratory Protection: While working in a fume hood should be sufficient, a risk assessment may determine that a respirator is necessary for certain procedures or in case of ventilation failure.[3]

General Hygiene and Handling Practices
  • Avoid Inhalation and Contact: Never handle this compound outside of a fume hood. Avoid direct contact with skin, eyes, and clothing.[4]

  • No Mouth Pipetting: The use of mouth suction for pipetting is strictly prohibited.[2][4]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and any known or assumed hazards.[1][5]

  • Transportation: When moving this compound within the laboratory or to other locations, use sealed, shatter-proof secondary containers.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]

  • No Food or Drink: Eating, drinking, and applying cosmetics are strictly forbidden in the laboratory where this compound is handled.[2][4]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Spills: Treat any spill of this compound as a major spill. Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department. Do not attempt to clean up the spill without proper training and equipment.[1]

Disposal Plan

The disposal of unknown or uncharacterized chemicals is strictly regulated.[7]

  • Waste Classification: Until proven otherwise, this compound waste must be treated as hazardous waste.[8]

  • Labeling and Containment: Collect all this compound waste (solid and liquid) in clearly labeled, sealed containers. The label should read "Hazardous Waste: this compound (Unknown Hazards)" and include the date of accumulation.[5][8]

  • Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of this waste stream. They will arrange for pickup and disposal by a certified hazardous waste contractor.[7][9] Do not dispose of this compound down the drain or in regular trash.[7]

Workflow for Handling Chemicals of Unknown Toxicity

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Assume High Hazard) gather_ppe 2. Assemble Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->gather_ppe prep_hood 3. Prepare Chemical Fume Hood gather_ppe->prep_hood weigh_dissolve 4. Weigh and Dissolve (Inside Fume Hood) prep_hood->weigh_dissolve aliquot 5. Aliquot and Store weigh_dissolve->aliquot spill Spill or Exposure Event weigh_dissolve->spill decontaminate 6. Decontaminate Work Area aliquot->decontaminate dispose 7. Segregate and Label Waste (Contact EHS) decontaminate->dispose remove_ppe 8. Remove PPE and Wash Hands dispose->remove_ppe emergency Follow Emergency Procedures (Evacuate, Notify, Seek Medical Aid) spill->emergency

Caption: Workflow for the safe handling of chemicals with unknown hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epelmycin E
Reactant of Route 2
Epelmycin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.